2-Piperazin-1-yl-benzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMZXMBCQNMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343772 | |
| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-83-0 | |
| Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55745-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Piperazin-1-yl-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed exploration of the synthesis and characterization of 2-piperazin-1-yl-benzothiazole, a heterocyclic compound with significant potential in medicinal chemistry. The fusion of a benzothiazole core with a piperazine moiety creates a versatile scaffold for the development of novel therapeutic agents. This document outlines the synthetic pathway, purification strategies, and comprehensive characterization techniques, offering practical insights and the scientific rationale behind critical experimental decisions.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is integral to a wide array of biologically active molecules, demonstrating properties such as anticancer, antimicrobial, and antipsychotic activities. The strategic incorporation of a piperazine ring at the 2-position of the benzothiazole nucleus is a frequently employed tactic in drug design. This modification aims to enhance vital pharmacokinetic properties, including solubility and bioavailability, while also providing a convenient point for further functionalization. The nitrogen atoms of the piperazine ring can be readily modified to introduce diverse substituents, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound
The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic aromatic substitution reaction. This process involves the reaction of a precursor with a suitable leaving group at the 2-position of the benzothiazole ring, such as 2-chlorobenzothiazole, with piperazine.
Reaction Principle
The fundamental chemistry of this synthesis is the nucleophilic displacement of the chloride ion from the 2-position of the benzothiazole ring by one of the nitrogen atoms of piperazine. The carbon atom at the 2-position of the benzothiazole ring is rendered electrophilic by the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms within the thiazole ring. Piperazine, with its two secondary amine groups, serves as a potent nucleophile. To ensure the reaction proceeds efficiently, it is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, and within a suitable solvent.
Experimental Protocol
Materials:
-
2-Chlorobenzothiazole
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as a solvent
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzothiazole (1 equivalent) in acetonitrile. To this solution, add piperazine (2-3 equivalents) and potassium carbonate (2 equivalents). The use of excess piperazine helps to drive the reaction towards completion and can also function as a base.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and stirred vigorously for a period of 4-12 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until the starting material, 2-chlorobenzothiazole, is no longer detectable.
-
Work-up: Upon completion, the reaction mixture is cooled to ambient temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water.
-
Extraction: The organic layer is collected, and the aqueous layer is extracted twice more with ethyl acetate to ensure complete recovery of the product. The combined organic layers are then washed with a saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered to remove the drying agent, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of this compound
Following synthesis and purification, the chemical identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are critical for the comprehensive characterization of this compound.
-
¹H NMR (Proton NMR): This technique provides detailed information regarding the number of distinct proton environments, their chemical shifts, and their spatial relationships. For this compound, the ¹H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons of the benzothiazole ring and the methylene protons of the piperazine ring. The integration of these signals will be proportional to the number of protons in each respective environment.
-
¹³C NMR (Carbon-13 NMR): This technique reveals the carbon framework of the molecule. The spectrum will exhibit a unique signal for each chemically distinct carbon atom within the benzothiazole and piperazine rings.
Table 1: Expected NMR Spectral Data
| Technique | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | 7.60-7.80 | m | Aromatic protons (Benzothiazole) |
| 7.20-7.40 | m | Aromatic protons (Benzothiazole) | |
| 3.60-3.80 | t | Methylene protons (Piperazine, adjacent to N-benzothiazole) | |
| 2.90-3.10 | t | Methylene protons (Piperazine, adjacent to NH) | |
| 1.50-1.70 | s (broad) | NH proton (Piperazine) | |
| ¹³C NMR | ~165 | s | C2 (Benzothiazole, attached to piperazine) |
| ~153 | s | C7a (Benzothiazole) | |
| ~130 | s | C3a (Benzothiazole) | |
| ~126 | d | Aromatic CH (Benzothiazole) | |
| ~124 | d | Aromatic CH (Benzothiazole) | |
| ~121 | d | Aromatic CH (Benzothiazole) | |
| ~120 | d | Aromatic CH (Benzothiazole) | |
| ~50 | t | Methylene carbons (Piperazine, adjacent to N-benzothiazole) | |
| ~45 | t | Methylene carbons (Piperazine, adjacent to NH) |
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and can offer structural insights through analysis of its fragmentation patterns. For this compound (C₁₁H₁₃N₃S), the calculated molecular weight is approximately 219.08 g/mol . High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition with high precision.
Table 2: Expected Mass Spectrometry Data
| Technique | Ion | m/z (calculated) | m/z (observed) |
| ESI-MS | [M+H]⁺ | 220.0852 | ~220.085 |
| HRMS (ESI) | [M+H]⁺ | 220.0852 | (Experimentally determined value) |
3.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for the identification of functional groups present within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H stretching (from the piperazine ring), C-H stretching (both aromatic and aliphatic), C=N stretching (from the thiazole ring), and C=C stretching (from the benzene ring).
Table 3: Expected IR Absorption Bands
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 | N-H Stretch | Secondary amine (Piperazine) |
| 3000-3100 | C-H Stretch | Aromatic |
| 2800-3000 | C-H Stretch | Aliphatic (Piperazine) |
| ~1600 | C=N Stretch | Thiazole |
| 1450-1580 | C=C Stretch | Aromatic |
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
The synthesis and characterization of this compound can be reliably achieved through a well-established and reproducible process. The nucleophilic aromatic substitution of 2-chlorobenzothiazole with piperazine offers a high-yielding and efficient route to the desired product. A thorough characterization using a combination of NMR, MS, and IR spectroscopy is paramount to unequivocally confirm the structure and assess the purity of the synthesized compound. This guide provides a robust framework for researchers and drug development professionals engaged in work with this significant chemical scaffold. The methodologies detailed herein are adaptable for the synthesis of related analogues, paving the way for further biological evaluation and drug discovery efforts.
physical and chemical properties of 2-piperazin-1-yl-benzothiazole
An In-depth Technical Guide to 2-Piperazin-1-yl-benzothiazole: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered significant attention across diverse scientific disciplines, most notably in medicinal chemistry and materials science.[1][2] Its molecular architecture, which features a bicyclic benzothiazole system linked to a piperazine ring, serves as a versatile and valuable scaffold. The benzothiazole moiety is a well-known pharmacophore recognized for a wide spectrum of biological activities, while the piperazine group often enhances aqueous solubility and bioavailability, making the compound an attractive candidate for drug development and formulation.[1][2]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, synthetic methodologies, spectroscopic characterization, and key applications of this compound, offering field-proven insights into its scientific utility.
Chemical Identity and Molecular Structure
Correctly identifying the molecule is the first step in any rigorous scientific investigation. This compound is cataloged under several identifiers across chemical databases.
-
IUPAC Name: 2-(piperazin-1-yl)-1,3-benzothiazole[3]
-
Common Synonyms: 2-(1-Piperazinyl)-1,3-benzothiazole, 2-Piperazino-1,3-benzothiazole, 1-(2-Benzothiazolyl)piperazine.[1][4][5]
The structural foundation of the molecule consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. The C2 position of this core is substituted with a piperazine ring via a nitrogen atom.
References
The Multifaceted Mechanisms of 2-Piperazin-1-yl-benzothiazole Derivatives: A Technical Guide
Introduction
The 2-piperazin-1-yl-benzothiazole scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent versatility allows for chemical modifications that yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for key classes of this compound derivatives, with a focus on their applications in oncology, neuropharmacology, and metabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights to facilitate further research and development in this promising area.
Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway
A significant number of this compound derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[1][2] The primary mechanism underlying their cytotoxicity is the induction of programmed cell death, or apoptosis, predominantly through the mitochondria-mediated intrinsic pathway.[2][3][4]
Core Mechanism: Disruption of Mitochondrial Homeostasis
These derivatives disrupt the delicate balance of pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway.[2][3][4] The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bad.[3][4] This shift in the Bcl-2 family protein equilibrium leads to mitochondrial outer membrane permeabilization (MOMP).
The permeabilized mitochondrial membrane allows for the release of cytochrome c into the cytoplasm.[2][5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome.[2][5] This complex activates caspase-9, which in turn activates downstream effector caspases, primarily caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[3][4]
Figure 1: Signaling pathway of anticancer this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[6][7]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 16 | DU-145 (Prostate) | 8 ± 3 | [2] |
| Compound 17 | HepG2 (Liver) | 8 ± 2 | [2] |
| Compound 17 | DU-145 (Prostate) | 9 ± 2 | [2] |
Table 1: Cytotoxic activity of selected this compound derivatives.
Neuropharmacological Activity: Modulation of Serotonin Receptors
Derivatives of this compound have been investigated for their effects on the central nervous system, with a particular focus on their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[8] Certain derivatives have been identified as potent antagonists of the 5-HT1A receptor.[9]
Core Mechanism: 5-HT1A Receptor Antagonism
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory G-proteins (Gi/o).[10][11] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10][11] By acting as antagonists, this compound derivatives bind to the 5-HT1A receptor but do not activate it, thereby blocking the downstream signaling cascade initiated by serotonin.[10] This blockade can lead to an increase in neuronal firing in certain brain regions, a mechanism that is being explored for the treatment of depression and other neuropsychiatric disorders.[12]
Figure 2: Mechanism of 5-HT1A receptor antagonism by this compound derivatives.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor
A radioligand binding assay is used to determine the affinity of a test compound for a specific receptor.[9][13]
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from transfected cell lines or brain tissue)
-
Radioligand (e.g., [3H]8-OH-DPAT)[13]
-
This compound derivative stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of serotonin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[13]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[13]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]
| Derivative | Receptor | Ki (nM) | Reference |
| Compound 36 | 5-HT1A | High Affinity | [9] |
Table 2: Binding affinity of a selected this compound derivative.
Metabolic Regulation: PPARδ Agonism
Certain this compound derivatives have been developed as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[5][14] PPARs are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism.[15][16]
Core Mechanism: Transcriptional Regulation of Metabolic Genes
As a PPARδ agonist, these derivatives bind to and activate the PPARδ receptor. The activated PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).[15][16] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[17] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid oxidation, glucose utilization, and energy expenditure.[15][16] Key target genes include Carnitine Palmitoyltransferase 1 (CPT1) and Uncoupling Protein 1 (UCP1).[15] The upregulation of these genes leads to increased fatty acid breakdown and energy dissipation, which can be beneficial in the context of metabolic disorders such as obesity and type 2 diabetes.[18][19]
Figure 3: Mechanism of PPARδ agonism by this compound derivatives.
Experimental Protocol: In Vivo Efficacy Studies in Mice
To evaluate the in vivo efficacy of PPARδ agonists, rodent models of metabolic disease, such as diet-induced obese mice, are commonly used.[19][20]
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound derivative (PPARδ agonist)
-
Vehicle for oral administration
-
Blood glucose monitoring system
-
Equipment for oral gavage
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and insulin resistance.[19]
-
Compound Administration: Randomly assign the obese mice to treatment groups (vehicle control and PPARδ agonist). Administer the compound or vehicle daily via oral gavage for a defined duration (e.g., 2-4 weeks).[20]
-
Metabolic Monitoring:
-
Body Weight and Food Intake: Monitor body weight and food intake regularly throughout the study.[19]
-
Blood Glucose: Measure fasting blood glucose levels at baseline and at the end of the study.[21]
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT to assess glucose disposal. After an overnight fast, administer a glucose bolus orally and measure blood glucose at various time points (e.g., 0, 15, 30, 60, and 120 minutes).[21]
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis, such as gene expression analysis of PPARδ target genes.
| Parameter | Observation | Implication |
| Body Weight | Reduction or prevention of HFD-induced weight gain | Improved energy expenditure |
| Blood Glucose | Lowered fasting blood glucose levels | Improved glycemic control |
| OGTT | Improved glucose clearance | Enhanced insulin sensitivity |
| Gene Expression | Upregulation of CPT1, UCP1, etc. | Target engagement and mechanism confirmation |
Table 3: Expected outcomes of in vivo studies with PPARδ agonist derivatives.
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate distinct and potent mechanisms of action across different therapeutic areas. The anticancer agents effectively induce apoptosis through the intrinsic mitochondrial pathway. The neuropharmacological compounds modulate serotonergic signaling by acting as 5-HT1A receptor antagonists. The metabolic regulators function as PPARδ agonists, influencing the transcription of genes involved in energy homeostasis. A thorough understanding of these mechanisms, supported by robust experimental validation, is crucial for the continued development of this important class of molecules and their translation into clinically effective therapies.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 3. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 4. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of 5-HT(1A) receptors uncovers an excitatory effect of SSRIs on 5-HT neuronal activity, an action probably mediated by 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ppard peroxisome proliferator activator receptor delta [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Effects of Ppar Delta and Alpha Agonist on Fatty Acid and Glucose Metabolism in Vivo and in Mouse Isolated Soleus Muscle | Journal of the Ghana Science Association [ajol.info]
- 21. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of 2-Piperazin-1-yl-benzothiazole Derivatives: A Technical Guide
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The confluence of distinct pharmacophores into a single molecular entity represents a cornerstone of contemporary drug discovery. This approach often yields hybrid compounds with enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Among the myriad of heterocyclic scaffolds, the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, has garnered significant attention for its diverse pharmacological properties.[1][2][3] When coupled with a piperazine ring at the 2-position, the resulting 2-piperazin-1-yl-benzothiazole core emerges as a "privileged scaffold." This unique structural amalgamation has demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects.[2][4][5] The piperazine moiety, a common constituent in many clinically approved drugs, often imparts favorable physicochemical properties, such as improved solubility and bioavailability, while also providing a versatile handle for further structural modifications.[5]
This technical guide offers an in-depth exploration of the multifaceted biological activities of this compound derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, providing researchers and drug development professionals with a comprehensive understanding of this promising class of compounds.
Synthetic Strategies: Crafting the Core Scaffold
The synthesis of this compound derivatives typically commences with a nucleophilic substitution reaction. A common and efficient method involves the reaction of 2-chlorobenzothiazole with piperazine. This reaction is often carried out in the presence of a base, such as sodium bicarbonate, in a suitable solvent system like aqueous isopropanol.[4] The resulting 2-(piperazin-1-yl)benzo[d]thiazole serves as a key intermediate, which can then be further functionalized. For instance, acylation of the secondary amine of the piperazine ring with reagents like bromoacetyl bromide, in the presence of a base such as triethylamine, yields an intermediate that can be readily converted to a variety of derivatives.[4] One notable example is the reaction with sodium azide to produce an azido intermediate, which is a versatile precursor for "click chemistry" reactions to generate novel triazole hybrids.[4]
An alternative approach involves the condensation of functional groups from known therapeutic agents to create new hybrid molecules with potentially enhanced or synergistic effects.[6]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The this compound scaffold has proven to be a fertile ground for the discovery of potent anticancer agents. These derivatives have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those of the breast, colon, liver, prostate, and lung.[1][7]
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer effects of these derivatives are not merely a result of non-specific cytotoxicity. Instead, they appear to modulate specific cellular pathways critical for cancer cell proliferation and survival. Several studies have pointed towards the induction of apoptosis as a key mechanism of cell death.[2][7] For instance, certain aroyl-substituted benzothiazole-piperazine derivatives have been shown to induce apoptosis by causing cell cycle arrest at the subG1 phase.[7] Furthermore, some derivatives have been investigated as inhibitors of specific enzymes that are overexpressed or hyperactivated in cancer cells, such as protein kinases.[8][9] The ability of these compounds to interfere with DNA integrity has also been suggested, leading to growth inhibition and apoptosis.[10]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50/CC50 (µM) | Reference |
| Derivative 16 | N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-4-chloro-benzenesulfonodithioamide | DU-145 (Prostate) | 8 ± 3 | [1][11] |
| Derivative 17 | N-(2-(4-(benzo[d]thiazol-2-yl) piperazin-1-yl)-2-oxoethyl)-2,5-dichloro benzenesulfonodithio-amide | HepG2 (Liver) | 8 ± 2 | [1][11] |
| DU-145 (Prostate) | 9 ± 2 | [1][11] | ||
| Compound 1h | Aroyl substituted | HUH-7 (Hepatocellular) | Active | [7] |
| MCF-7 (Breast) | Active | [7] | ||
| HCT-116 (Colorectal) | Active | [7] | ||
| Compound 1j | Aroyl substituted | HUH-7 (Hepatocellular) | Active | [7] |
| MCF-7 (Breast) | Active | [7] | ||
| HCT-116 (Colorectal) | Active | [7] | ||
| Compound 5b | 3-hydroxypropyl hybrid | T47D (Breast) | 38 | [4] |
| MCF7 (Breast) | 33 | [4] | ||
| HCT116 (Colon) | 48 | [4] | ||
| Caco2 (Colon) | 42 | [4] | ||
| Compound 8j | Coupled with 1,3,4-oxadiazole-2-thiol | A431 (Skin) | Highly Active | |
| Compound 8t | Coupled with 1,3,4-oxadiazole-2-thiol | A431 (Skin) | Highly Active |
Experimental Protocol: In Vitro Cytotoxicity Screening (Sulforhodamine B Assay)
The following is a representative protocol for assessing the cytotoxic activity of this compound derivatives using the Sulforhodamine B (SRB) assay.[7]
1. Cell Culture and Plating:
- Maintain human cancer cell lines (e.g., HUH-7, MCF-7, HCT-116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test compounds in DMSO.
- On the day of treatment, dilute the stock solutions with culture medium to achieve the desired final concentrations.
- Replace the culture medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. Cell Fixation and Staining:
- After the incubation period, gently remove the medium and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
- Wash the plates five times with distilled water and allow them to air dry.
- Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
- Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
4. Absorbance Measurement and Data Analysis:
- Solubilize the bound SRB dye with 10 mM Tris base solution.
- Measure the absorbance at 515 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) values for each compound.
Visualizing the Mechanism: Apoptosis Induction Pathway
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
The this compound scaffold has also emerged as a promising platform for the development of novel antimicrobial agents.[4][12] These compounds have demonstrated activity against a range of pathogenic bacteria and fungi.[12][13]
Antibacterial Activity and Mechanism of Action
Derivatives of this scaffold have shown notable activity against both Gram-positive and Gram-negative bacteria.[14][15] A particularly interesting mechanism of action for some of these compounds is the inhibition of DNA gyrase.[16] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This mechanism is shared by the quinolone class of antibiotics. The presence of a piperazine ring in some this compound derivatives is reminiscent of the structure of quinolones like ciprofloxacin and norfloxacin, suggesting a potential for similar modes of action.[16] For example, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been shown to inhibit DNA gyrase in a dose-dependent manner.[16]
Antifungal Activity
In addition to their antibacterial properties, certain this compound derivatives exhibit significant antifungal activity.[13][17] The search for new antifungal agents is critical due to the rise of drug-resistant fungal infections.[13] Some of these compounds have shown a broad spectrum of activity against various fungal pathogens, including Candida albicans and Cryptococcus neoformans.[17] One of the proposed targets for their antifungal action is N-myristoyltransferase (NMT), an enzyme essential for the viability of many fungal species.[17]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| PNT | Staphylococcus epidermidis | 2.5 ± 2.2 | [16] |
| Staphylococcus aureus | 2.5 ± 0.0 | [16] | |
| Methicillin-resistant S. aureus (MRSA) | 6.7 ± 2.9 | [16] | |
| Compound 144a | Various bacterial strains | 2.34–18.75 | [15] |
| Compound 144b | Various bacterial strains | 2.34–18.75 | [15] |
| Compound 144c | Various bacterial strains | 2.34–18.75 | [15] |
| Compound 6m | Cryptococcus neoformans | More potent than fluconazole | [17] |
| Candida glabrata | More potent than fluconazole | [17] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds.
1. Preparation of Inoculum:
- Grow the bacterial or fungal strains in an appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).
- Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Add the standardized inoculum to each well of the microtiter plate.
- Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
- Incubate the plates at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Workflow for Antimicrobial Screening
Caption: A typical workflow for the discovery and development of novel antimicrobial agents.
Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
The versatility of the this compound scaffold extends to the realm of neuropharmacology, with several derivatives showing promise as neuroprotective agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease.[6][18][19] The multifactorial nature of these diseases necessitates the development of multi-target-directed ligands (MTDLs), and this scaffold is well-suited for such a strategy.[18][19]
Multitargeted Approach for Alzheimer's Disease
Derivatives of this compound have been designed to simultaneously modulate multiple key pathological pathways in Alzheimer's disease. These include:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[6][18][20]
-
Anti-Amyloid Aggregation: Several compounds have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[18]
-
Neuroprotection: The benzothiazole core itself, present in the neuroprotective drug riluzole, is known to confer neuroprotective effects.[18][19][21]
One study reported a novel series of benzothiazole-piperazine hybrids that exhibited a balanced profile of AChE inhibition and Aβ aggregation inhibition.[18]
Quantitative Data on Neuroprotective Activity
The following table highlights the multitargeted activity of a promising benzothiazole-piperazine derivative.
| Compound ID | Target | IC50/Inhibition (%) | Reference |
| Compound 12 | Acetylcholinesterase (AChE) | IC50 = 2.31 µM | [18] |
| Aβ1-42 Aggregation | 53.30% inhibition | [18] | |
| Compound 3s | Histamine H3 Receptor | Ki = 0.036 µM | [19] |
| Acetylcholinesterase (AChE) | IC50 = 6.7 µM | [19] | |
| Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM | [19] | |
| Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM | [19] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for measuring AChE inhibitory activity.[6][20]
1. Reagents and Materials:
- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) as substrate
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
- Test compounds and a reference inhibitor (e.g., donepezil)
- Phosphate buffer (pH 8.0)
- 96-well microplate and a microplate reader
2. Assay Procedure:
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
- Pre-incubate the mixture for 15 minutes at 37°C.
- Initiate the reaction by adding the substrate (ATCI) and DTNB.
- Monitor the formation of the yellow-colored 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm every minute for 5 minutes.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the percentage of inhibition relative to the enzyme activity in the absence of the inhibitor.
- Calculate the IC50 value (concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Visualizing Multitargeted Neuroprotection
Caption: The multitargeted approach of this compound derivatives in Alzheimer's disease.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the benzothiazole and piperazine rings.[22][23]
-
Substituents on the Benzothiazole Ring: The electronic properties of substituents on the benzothiazole nucleus can significantly influence activity. For instance, electron-withdrawing groups at certain positions have been shown to enhance anticancer activity.[2]
-
Substituents on the Piperazine Ring: The piperazine moiety provides a convenient point for modification. The introduction of various aryl, aroyl, or heterocyclic groups on the distal nitrogen of the piperazine ring has led to compounds with potent and diverse biological activities.[4][7] For example, aroyl substitutions on the piperazine ring were found to be crucial for the apoptotic activity of certain anticancer derivatives.[7]
Key SAR Insights
Caption: Conceptual representation of the structure-activity relationship of this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and neuroprotective effects. The ease of synthesis and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.
-
Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their translation into clinical candidates.
-
In Vivo Efficacy Studies: Promising compounds identified from in vitro studies should be evaluated in relevant animal models of cancer, infectious diseases, and neurodegeneration to establish their in vivo efficacy and safety.
-
Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial synthesis and high-throughput screening technologies could accelerate the discovery of new and potent derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Effect of benzothiazole/piperazine derivatives on intracerebroventricular streptozotocin-induced cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. usiena-air.unisi.it [usiena-air.unisi.it]
- 22. Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Deep Dive into the Spectroscopic Signature of 2-piperazin-1-yl-benzothiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-piperazin-1-yl-benzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its core structure, featuring a benzothiazole moiety linked to a piperazine ring, serves as a versatile scaffold for the development of a wide range of therapeutic agents, including potential anticancer and neuropharmacological drugs.[1] A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound.
This technical guide provides a comprehensive analysis of the spectroscopic data of this compound. Moving beyond a mere presentation of data, this document delves into the interpretation of the spectral features, offering insights into the relationship between the molecular structure and its spectroscopic signature. The methodologies for data acquisition are also detailed, providing a framework for the validation and replication of these results in a laboratory setting.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, with its distinct aromatic and aliphatic regions, give rise to a unique and identifiable spectroscopic fingerprint. The benzothiazole system comprises a benzene ring fused to a thiazole ring, while the piperazine is a six-membered heterocyclic ring containing two nitrogen atoms. The linkage between these two moieties at the 2-position of the benzothiazole ring is a key structural element that influences the electronic environment of the entire molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole ring, the piperazine ring, and the N-H proton of the piperazine.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H |
| ~7.55 | d | 1H | Ar-H |
| ~7.30 | t | 1H | Ar-H |
| ~7.10 | t | 1H | Ar-H |
| ~3.80 | t | 4H | N-CH₂ (piperazine) |
| ~3.00 | t | 4H | N-CH₂ (piperazine) |
| ~2.00 | s (broad) | 1H | N-H (piperazine) |
Interpretation and Rationale:
-
Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene portion of the benzothiazole ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets and triplets) are dictated by their position relative to the fused thiazole ring and the electron-donating piperazine substituent. Protons on substituted benzothiazoles typically appear in this range.
-
Piperazine Protons (δ 3.0-4.0 ppm): The piperazine ring contains two sets of chemically non-equivalent methylene (-CH₂-) protons. The four protons adjacent to the benzothiazole ring are expected to be more deshielded (appearing at a higher chemical shift, ~3.80 ppm) due to the electron-withdrawing nature of the aromatic system. The other four protons, adjacent to the N-H group, will be slightly more shielded (appearing at a lower chemical shift, ~3.00 ppm). Both sets of signals are anticipated to be triplets due to coupling with the adjacent methylene protons. The chair conformation of the piperazine ring can lead to more complex splitting patterns, but a first-order analysis predicts triplets.
-
N-H Proton (δ ~2.0 ppm): The proton attached to the nitrogen of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=N (benzothiazole) |
| ~153.0 | Ar-C (bridgehead) |
| ~135.0 | Ar-C (bridgehead) |
| ~126.0 | Ar-CH |
| ~124.0 | Ar-CH |
| ~121.5 | Ar-CH |
| ~121.0 | Ar-CH |
| ~50.0 | N-CH₂ (piperazine) |
| ~45.0 | N-CH₂ (piperazine) |
Interpretation and Rationale:
-
Benzothiazole Carbons (δ 120-170 ppm): The carbons of the benzothiazole ring are significantly deshielded and appear in the downfield region. The imine carbon (C=N) is the most deshielded, with a predicted chemical shift of around 168.0 ppm. The aromatic carbons will resonate between 121.0 and 153.0 ppm, with the bridgehead carbons appearing at the lower field end of this range.
-
Piperazine Carbons (δ 40-55 ppm): The carbon atoms of the piperazine ring are in a more shielded environment and will appear in the upfield region of the spectrum. The two sets of methylene carbons are chemically distinct and are expected to have slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (piperazine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2800 | Medium | Aliphatic C-H stretch (piperazine) |
| ~1615 | Strong | C=N stretch (benzothiazole ring) |
| 1570-1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1250 | Medium | C-N stretch |
| ~750 | Strong | Aromatic C-H out-of-plane bend |
Interpretation of the IR Spectrum:
-
N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the N-H bond in the piperazine ring. The broadening is due to hydrogen bonding.
-
C-H Stretches: The absorptions between 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic benzothiazole ring. The bands in the 2950-2800 cm⁻¹ region correspond to the C-H stretches of the aliphatic piperazine ring.
-
C=N and C=C Stretches: A strong band around 1615 cm⁻¹ is indicative of the C=N stretching vibration within the thiazole ring.[2] The absorptions in the 1570-1450 cm⁻¹ range are due to the C=C stretching vibrations of the benzene ring.
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The C-N stretching vibration of the piperazine and the C-H out-of-plane bending of the aromatic ring are expected in this region. The strong absorption around 750 cm⁻¹ is characteristic of ortho-disubstituted benzene rings.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₃N₃S), which is 219.31 g/mol .[3] The presence of this peak is crucial for confirming the identity of the compound.
-
Key Fragmentation Patterns: The molecular ion can undergo fragmentation, leading to the formation of smaller, charged fragments. The fragmentation pattern is often predictable and provides structural information. For this compound, key fragmentations are expected to involve the cleavage of the piperazine ring and the bond connecting it to the benzothiazole moiety.
Predicted Fragmentation Pathway:
Caption: Predicted mass fragmentation pathway of this compound.
Interpretation of Fragmentation:
-
Loss of the Piperazine Moiety: A common fragmentation pathway for piperazine-containing compounds is the cleavage of the bond connecting the piperazine ring to the rest of the molecule. This would result in a fragment ion corresponding to the benzothiazole radical cation and a neutral piperazine fragment. The fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[4]
-
Benzothiazole Ring Fragmentation: The benzothiazole ring itself can also fragment, although this is generally less favorable. The loss of small neutral molecules like HCN from the thiazole ring is a possibility.
Based on GC-MS data from the NIST Mass Spectrometry Data Center, the top three peaks are observed at m/z 151, 163, and the base peak at 151.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental procedures. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a small amount of the solid is placed directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure KBr pellet) to subtract the contribution of atmospheric CO₂ and H₂O.
-
Sample Spectrum: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, which typically leads to extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used, which often result in a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The interplay of the benzothiazole and piperazine moieties gives rise to a unique set of spectral data that, when correctly interpreted, serves as a reliable fingerprint for this important chemical entity. This guide provides researchers and drug development professionals with the foundational knowledge to not only understand the provided spectroscopic data but also to critically evaluate and interpret the data they generate in their own laboratories. The protocols and interpretative rationale presented herein are designed to uphold the principles of scientific integrity and to facilitate the confident use of this compound in further research and development endeavors.
References
- 1. CCCC 1995, Volume 60, Issue 12, Abstracts pp. 2200-2208 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. repository.qu.edu.iq [repository.qu.edu.iq]
- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Navigating the Unseen: A Technical Guide to the Safety, Toxicity, and Handling of 2-piperazin-1-yl-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Proactive Safety Assessment in Novel Compound Research
In the fast-paced landscape of drug discovery and materials science, novel chemical entities like 2-piperazin-1-yl-benzothiazole present both immense opportunity and inherent risk. This compound, a versatile scaffold with a benzothiazole moiety known for its biological activity and a piperazine group that can enhance solubility, is of significant interest in pharmaceutical development, particularly in oncology and neuropharmacology.[1] However, its full toxicological profile remains largely uncharacterized in publicly accessible literature. This guide, therefore, is constructed not as a definitive repository of established data, but as a proactive framework for the safe handling and comprehensive toxicological evaluation of this compound and structurally related compounds. As senior application scientists, our primary responsibility extends beyond the pursuit of efficacy to the assurance of safety for both the researcher and the environment. This document is designed to empower you with the foundational knowledge and practical methodologies to approach this compound with the scientific rigor and caution it demands. We will delve into the known hazard classifications, extrapolate potential risks based on analogous structures, and provide robust, field-tested protocols for handling, storage, and, crucially, for generating the very safety data that is currently lacking.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a compound is the bedrock of a sound safety assessment.
| Property | Value | Source |
| CAS Number | 55745-83-0 | [1][2] |
| Molecular Formula | C₁₁H₁₃N₃S | [1][2] |
| Molecular Weight | 219.31 g/mol | [2] |
| Appearance | Off-white to white solid | [1] |
| Melting Point | Not definitively established | |
| Boiling Point | Not definitively established | |
| Solubility | Enhanced solubility and bioavailability suggested by the piperazine group | [1] |
| Synonyms | 2-(1-Piperazinyl)-1,3-benzothiazole, 2-Piperazino-1,3-benzothiazole | [1] |
Section 2: Hazard Identification and GHS Classification
Based on aggregated data from multiple suppliers and databases, this compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:
This classification necessitates careful handling to prevent ingestion. It is crucial to note that for many benzothiazole-piperazine derivatives, the full toxicological properties have not been thoroughly investigated.[4][5] Therefore, a precautionary approach that considers other potential hazards is warranted. For instance, a structurally similar compound, 2-(4-Methanesulfonyl-piperazin-1-yl)-benzothiazole, is also classified as causing skin and eye irritation, and respiratory irritation.[6]
Signal Word: Warning[2]
Precautionary Statements: [2][3]
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Prudent Handling and Storage Protocols
The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding philosophy when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through all potential routes.
-
Eye Protection: Wear chemical safety goggles as a minimum. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult glove manufacturer data for specific breakthrough times. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Some suppliers recommend storage at 0 - 8 °C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
-
Stability: The compound is generally stable under recommended storage conditions.[5]
Spill and Waste Management
A clear and practiced protocol for spill cleanup and waste disposal is non-negotiable.
Spill Response Workflow:
Caption: Workflow for handling a spill of this compound.
Waste Disposal: Waste this compound and any contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] Disposal must be carried out through a licensed hazardous waste disposal facility, often via incineration.[3] Do not dispose of this chemical down the drain or in regular solid waste.
Section 4: Toxicological Assessment - A Methodological Approach
Given the limited specific toxicological data for this compound, this section provides detailed protocols for key in vitro assays to determine its cytotoxic and mutagenic potential. These are foundational experiments in any drug development pipeline.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing medium from the cells and add the prepared compound dilutions. Include wells with medium only (blank) and cells treated with the vehicle (e.g., 0.1% DMSO) as controls. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis, which renders them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.
Conceptual Workflow for the Ames Test:
Caption: Conceptual workflow for assessing mutagenicity using the Ames test.
Studies on some benzothiazole-piperazine derivatives have shown them to be non-mutagenic in TA98 and TA100 bacterial strains, both with and without metabolic activation (S9). However, other derivatives have demonstrated mutagenic effects, highlighting the importance of testing each new compound.
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the consequences of accidental exposure.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
Conclusion: A Living Document for Evolving Research
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. watson-int.com [watson-int.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(Piperazin-1-yl)benzothiazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The 2-(piperazin-1-yl)benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antipsychotic properties. This document provides a detailed, field-tested protocol for the synthesis of these valuable derivatives, grounded in established chemical principles and supported by authoritative literature. We will delve into the strategic choices behind the procedural steps, ensuring a reproducible and efficient workflow.
The synthesis is typically achieved through a two-step process. The first involves the conversion of the readily available 2-mercaptobenzothiazole into a 2-halobenzothiazole intermediate, most commonly 2-chlorobenzothiazole. This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the halogen is displaced by piperazine or a suitable derivative.
Part 1: Synthesis of 2-Chlorobenzothiazole Intermediate
The conversion of 2-mercaptobenzothiazole to 2-chlorobenzothiazole is a critical precursor step. This is typically achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). The following protocol utilizes sulfuryl chloride, which is often preferred for its cleaner reaction profile in this context.
Protocol 1: Chlorination of 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 2-mercaptobenzothiazole in 100 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution over a period of 30 minutes using a dropping funnel. Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The starting material (2-mercaptobenzothiazole) should be consumed, and a new spot corresponding to the product should appear.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation of Product:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary. The final product, 2-chlorobenzothiazole, should be a white to off-white solid.
Part 2: Synthesis of 2-(Piperazin-1-yl)benzothiazole Derivatives
This stage involves the core nucleophilic aromatic substitution reaction between 2-chlorobenzothiazole and piperazine (or a substituted piperazine). The use of a base is often necessary to scavenge the HCl formed during the reaction. Microwave-assisted synthesis has also been reported to accelerate this reaction significantly.
Protocol 2: Conventional Synthesis
Materials:
-
2-Chlorobenzothiazole
-
Piperazine (or a substituted piperazine derivative)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a solution of 2-chlorobenzothiazole (1 equivalent) in acetonitrile, add piperazine (2 equivalents) and potassium carbonate (2 equivalents). Using an excess of piperazine can also serve as the base.
-
Reaction Conditions: Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure 2-(piperazin-1-yl)benzothiazole derivative.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can often reduce reaction times from hours to minutes and improve yields.
Materials:
-
2-Chlorobenzothiazole
-
Piperazine (or a substituted piperazine derivative)
-
Ethanol or DMF
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a microwave vial, combine 2-chlorobenzothiazole (1 equivalent) and piperazine (2 equivalents) in ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) for a short period (e.g., 10-30 minutes). Optimize the time and temperature based on the specific substrates.
-
Workup and Purification: Follow the same workup and purification procedures as described in Protocol 2.
Data Presentation & Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Method | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| 2-Chlorobenzothiazole | Protocol 1 | ~85-95% | 35-38 | 7.95 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.40 (t, 1H) |
| 2-(Piperazin-1-yl)benzothiazole | Protocol 2/3 | ~70-90% | 98-101 | 7.65 (d, 1H), 7.55 (d, 1H), 7.25 (t, 1H), 7.05 (t, 1H), 3.60 (t, 4H), 3.00 (t, 4H) |
Note: NMR signals are approximate and can vary based on the solvent and instrument.
Experimental Workflow and Logic
The overall synthetic strategy is visualized below. The choice of a two-step process is dictated by the commercial availability and reactivity of the starting materials. 2-Mercaptobenzothiazole is an inexpensive starting point, and its conversion to the more reactive 2-chloro derivative sets up an efficient SNAr reaction.
Caption: Synthetic workflow for 2-(piperazin-1-yl)benzothiazole derivatives.
Application Notes & Protocols: Leveraging 2-Piperazin-1-yl-benzothiazole Scaffolds in Modern Anticancer Drug Discovery
Introduction: The Benzothiazole-Piperazine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The fused heterocyclic system of benzothiazole, particularly when functionalized with a piperazine moiety at the 2-position, represents one such scaffold.[1][2][3] This core structure is a cornerstone in the design of novel therapeutics, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[4]
The versatility of the 2-(piperazin-1-yl)benzothiazole core lies in its synthetic tractability. The piperazine ring offers a readily modifiable handle, allowing chemists to introduce a variety of substituents to fine-tune the molecule's steric and electronic properties. This capability is paramount for optimizing target affinity, selectivity, and pharmacokinetic profiles (ADME - Adsorption, Distribution, Metabolism, and Excretion).[5][6]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Our objective is to provide not just a set of protocols, but a strategic framework for investigating the anticancer potential of novel 2-piperazin-1-yl-benzothiazole derivatives. We will delve into the underlying mechanisms of action, present robust protocols for in vitro evaluation, and offer insights into the causality behind key experimental choices.
Part 1: Unraveling the Mechanism of Action
A significant body of research indicates that the anticancer effects of this compound derivatives are often mediated through the inhibition of critical cell signaling pathways that are dysregulated in cancer.[7] While the specific target can vary based on the derivative's unique structure, two pathways are frequently implicated: the EGFR signaling cascade and the PI3K/Akt/mTOR survival pathway.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of many epithelial cancers.[8] Certain benzothiazole derivatives have been designed as structural analogs of known EGFR tyrosine kinase inhibitors (TKIs), acting as ATP-competitive inhibitors that block the receptor's catalytic activity.[8] This inhibition halts the downstream signaling, leading to reduced proliferation and, in many cases, apoptosis.[7]
Dual Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[9] Its aberrant activation is one of the most common events in human cancers, making it a high-priority target for drug development.[10][11] Several studies have identified benzothiazole-based compounds as potent dual inhibitors of PI3K and mTOR.[10]
Dual inhibition is a strategically advantageous approach. Targeting PI3K alone can sometimes lead to feedback activation of mTOR. By inhibiting both kinases simultaneously, a more complete and durable shutdown of the pathway can be achieved, effectively starving cancer cells of the survival signals they depend on.[9] This disruption ultimately leads to cell cycle arrest and apoptosis.[7][12]
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. tandfonline.com [tandfonline.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
Application of 2-piperazin-1-yl-benzothiazole in Neuropharmacology: A Guide for Researchers
Introduction: The Versatility of the 2-piperazin-1-yl-benzothiazole Scaffold
The this compound core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and neuropharmacology. This scaffold, characterized by the fusion of a benzothiazole ring system with a piperazine moiety at the 2-position, serves as a versatile template for the design of a diverse array of centrally active agents. Its structural features allow for facile modification, enabling the fine-tuning of pharmacological activity to achieve desired potency and selectivity for various G-protein coupled receptors (GPCRs) and enzymes within the central nervous system (CNS). This unique adaptability has led to the exploration of this compound derivatives as potential therapeutic agents for a range of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, Parkinson's disease, and Alzheimer's disease.
The neuropharmacological interest in this scaffold stems from its ability to interact with key neurotransmitter systems, most notably the serotonergic and dopaminergic pathways. Furthermore, derivatives have demonstrated significant activity as cholinesterase inhibitors, highlighting their potential in addressing the cognitive deficits associated with neurodegenerative diseases. This guide provides a comprehensive overview of the applications of this compound in neuropharmacology, complete with detailed protocols for in vitro and in vivo evaluation, to empower researchers in their drug discovery and development endeavors.
I. Targeting the Serotonergic System: A Focus on 5-HT Receptors
Derivatives of this compound have shown a remarkable affinity for various serotonin (5-HT) receptor subtypes, which are pivotal in regulating mood, cognition, and behavior. The piperazine nitrogen atoms and the benzothiazole ring system provide key interaction points for binding to these receptors.
Mechanism of Action: Modulating Serotonergic Neurotransmission
The interaction of this compound derivatives with 5-HT receptors can elicit a range of functional responses, including agonism, partial agonism, and antagonism. This modulation of serotonergic signaling is a cornerstone of their therapeutic potential.
Caption: Serotonergic Synapse Modulation by this compound Derivatives.
Experimental Protocol: 5-HT Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific 5-HT receptor subtype, for example, the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Commercially available or in-house prepared cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific Binding Control: 5-HT (Serotonin) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw the membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[1]
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, [³H]8-OH-DPAT, and assay buffer.
-
Non-specific Binding: Add membrane preparation, [³H]8-OH-DPAT, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).[1]
-
Test Compound: Add membrane preparation, [³H]8-OH-DPAT, and serial dilutions of the this compound test compound.
-
The final assay volume is typically 200-250 µL, with the final concentration of [³H]8-OH-DPAT near its Kd value (e.g., 0.5-2.0 nM).[1]
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
II. Interrogating the Dopaminergic System: D₂ and D₃ Receptor Interactions
The dopaminergic system is a critical target for antipsychotic medications and treatments for Parkinson's disease. This compound derivatives have been designed to interact with dopamine D₂ and D₃ receptors, often exhibiting selectivity for the D₃ subtype.[2][3]
Mechanism of Action: Fine-Tuning Dopaminergic Tone
The therapeutic effects of many antipsychotics are attributed to their antagonism of D₂ receptors. However, this can also lead to extrapyramidal side effects. Selective D₃ receptor ligands are being explored as a novel approach to modulate dopaminergic activity with a potentially improved side-effect profile.
Caption: Dopaminergic Synapse Modulation by this compound Derivatives.
Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.
Materials:
-
Membrane Preparation: Cell membranes from cells expressing the human dopamine D₂ receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]Spiperone (a D₂/D₃ antagonist).
-
Non-specific Binding Control: Haloperidol or unlabeled spiperone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well microplates.
-
Filtration apparatus (cell harvester).
-
Scintillation counter.
Procedure: The procedure is analogous to the 5-HT receptor binding assay described above, with the following key differences:
-
Radioligand and Non-specific Control: Use [³H]Spiperone as the radioligand and haloperidol for determining non-specific binding.
-
Assay Buffer: Utilize the specific dopamine receptor binding buffer formulation.
-
Incubation: Incubate for 60-90 minutes at room temperature.
Data Analysis: The data analysis follows the same principles as the 5-HT receptor binding assay to determine the IC₅₀ and Ki values.
III. Combating Neurodegeneration: Acetylcholinesterase Inhibition
A decline in cholinergic neurotransmission is a hallmark of Alzheimer's disease. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. Certain this compound derivatives have been identified as potent AChE inhibitors.[4]
Mechanism of Action: Enhancing Cholinergic Function
By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and potentially improving cognitive function.
Caption: Acetylcholinesterase Inhibition by this compound Derivatives.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potential of test compounds.[5][6]
Materials:
-
Acetylcholinesterase (AChE) enzyme: From a commercial source (e.g., electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Test Compound: this compound derivative.
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer + DTNB + ATCI.
-
Control (100% activity): Assay buffer + AChE solution + DTNB + solvent for the test compound.
-
Test Sample: Assay buffer + AChE solution + DTNB + test compound solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.
-
Mix gently and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Initiation of Reaction:
-
Add the ATCI substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
IV. In Vivo Evaluation: Assessing Neuropharmacological Effects in Animal Models
In vivo studies are crucial for translating in vitro findings into potential therapeutic efficacy. Behavioral models in rodents are widely used to assess the anxiolytic, antidepressant, and cognitive-enhancing effects of novel compounds.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a standard behavioral test to assess anxiety in rodents.[2][7][8][9][10] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test.[8]
-
Drug Administration: Administer the this compound test compound or vehicle to the animals at a predetermined time before the test.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.[2]
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the animal's behavior using a video tracking system.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Experimental Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[3][11][12][13]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Place the animal in the pool from different starting positions.
-
Allow the animal to swim and find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
-
Probe Trial (on the day after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for a fixed period (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the escape latency across training days.
-
Probe Trial: A significant preference for the target quadrant indicates good spatial memory.
Experimental Protocol: Scopolamine-Induced Amnesia Model
This model is used to evaluate the potential of compounds to reverse cognitive deficits, particularly those related to cholinergic dysfunction.[14][15][16][17][18]
Procedure:
-
Drug Administration:
-
Administer the this compound test compound or vehicle.
-
After a specific pre-treatment time, administer scopolamine (a muscarinic receptor antagonist) to induce amnesia.
-
-
Behavioral Testing:
-
Assess learning and memory using tasks such as the Morris water maze, passive avoidance test, or novel object recognition test.
-
-
Data Analysis:
-
Compare the performance of the scopolamine-treated group with the group that received the test compound in addition to scopolamine. A significant improvement in the performance of the co-treated group suggests a potential cognitive-enhancing effect of the test compound.
-
V. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the in vitro and in vivo assays should be summarized in tables.
Table 1: In Vitro Pharmacological Profile of Representative this compound Derivatives
| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | D₂ Ki (nM) | D₃ Ki (nM) | AChE IC₅₀ (µM) |
| Derivative A | Data | Data | Data | Data | Data |
| Derivative B | Data | Data | Data | Data | Data |
| Derivative C | Data | Data | Data | Data | Data |
Table 2: In Vivo Efficacy of a Representative this compound Derivative in Behavioral Models
| Behavioral Test | Dose (mg/kg) | Outcome Measure | Result |
| Elevated Plus Maze | Dose | % Time in Open Arms | Result |
| Morris Water Maze | Dose | Escape Latency (Day 4) | Result |
| Scopolamine Model | Dose | Reversal of Deficit | Result |
VI. Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the discovery of novel neuropharmacological agents. The versatility of this chemical entity allows for the development of compounds with tailored affinities for a range of CNS targets. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Future research in this area will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to develop next-generation therapeutics for complex neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 4. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. protocols.io [protocols.io]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 13. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 14. researchgate.net [researchgate.net]
- 15. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]
- 16. criver.com [criver.com]
- 17. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
Developing Novel Antimicrobial Agents: Application Notes and Protocols for 2-Piperazin-1-yl-Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 2-piperazin-1-yl-benzothiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting significant activity against a range of bacterial and fungal pathogens.[1][2][3] This guide provides in-depth application notes and detailed protocols for the synthesis, evaluation, and characterization of these compounds, designed to empower researchers in their quest for new antimicrobial drugs.
The Scientific Rationale: Why this compound?
Benzothiazole-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities.[1][3] The incorporation of a piperazine moiety at the 2-position of the benzothiazole ring has been shown to be a key structural modification for enhancing antimicrobial potency.[3] This is often attributed to the piperazine ring's ability to improve physicochemical properties, such as solubility and membrane permeability, and to interact with specific biological targets within the microbial cell.
The primary mechanism of action for many benzothiazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][4] These essential enzymes control the topological state of DNA, and their inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death. The this compound scaffold provides a versatile platform for medicinal chemists to fine-tune the molecule's properties to optimize its interaction with these targets and enhance its antimicrobial spectrum and potency.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of this compound derivatives can be achieved through a multi-step process, starting from readily available anilines. The following is a generalized protocol that can be adapted for the synthesis of a variety of derivatives.[5]
Protocol 1: Synthesis of this compound Derivatives
Materials:
-
Substituted anilines
-
Potassium thiocyanate
-
Bromine
-
Chloroacetyl chloride
-
Piperazine (and its derivatives)
-
Appropriate solvents (e.g., methanol, ethanol, dimethylformamide)
-
Bases (e.g., triethylamine, potassium carbonate)
Procedure:
-
Synthesis of 2-Aminobenzothiazoles:
-
React the starting substituted aniline with potassium thiocyanate and bromine in a suitable solvent like methanol. This reaction forms the 2-aminobenzothiazole core.
-
-
Acylation of 2-Aminobenzothiazoles:
-
Acylate the synthesized 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding 2-(chloroacetamido)benzothiazole.
-
-
Reaction with Piperazine Derivatives:
-
Introduce the piperazine moiety by reacting the 2-(chloroacetamido)benzothiazole with the desired piperazine derivative. This nucleophilic substitution reaction, typically carried out in a solvent like ethanol or DMF with a base, yields the final this compound product.
-
Purification and Characterization: The final compounds should be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized derivatives must be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
In Vitro Evaluation: Assessing Antimicrobial Potency and Spectrum
A critical step in the development of any new antimicrobial agent is the thorough in vitro evaluation of its activity against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.[6][7][8][9][10]
Protocol 2: Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Synthesized this compound compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at a suitable temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Data Presentation: MIC Values of Representative this compound Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative A | 4 | 8 | 16 | 32 |
| Derivative B | 2 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a microbial population and helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[11][12][13][14][15]
Protocol 3: Time-Kill Kinetics Assay
Materials:
-
Flasks or tubes with CAMHB
-
Bacterial strain
-
Test compound at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Sterile saline or PBS
-
Agar plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB and the test compound at the desired concentrations.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Plating and Colony Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline. Plate a specific volume of the appropriate dilutions onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies (CFU) to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11]
Visualization: Experimental Workflow for Time-Kill Kinetics Assay
Caption: Workflow of the Time-Kill Kinetics Assay.
Mechanism of Action Studies: Unraveling How They Work
Understanding the mechanism of action is crucial for optimizing lead compounds and predicting potential resistance mechanisms.
DNA Gyrase Inhibition Assay
As DNA gyrase is a primary target of benzothiazoles, directly assessing the inhibition of this enzyme is a key mechanistic study.[2][4]
Protocol 4: DNA Gyrase Supercoiling Assay
Materials:
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer
-
Test compound
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, ATP, and various concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding the DNA gyrase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA.
Visualization: Hypothetical Mechanism of Action
Caption: Inhibition of DNA gyrase by this compound.
Bacterial Membrane Permeability Assay
Some antimicrobial agents act by disrupting the bacterial cell membrane. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess outer membrane permeability.[16][17]
Protocol 5: NPN Uptake Assay
Materials:
-
Bacterial suspension
-
N-phenyl-1-naphthylamine (NPN) solution
-
Test compound
-
Fluorometer
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-log phase, then harvest and resuspend the cells in a suitable buffer.
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension and the test compound at various concentrations.
-
NPN Addition: Add NPN to the mixture. NPN is a fluorescent probe that emits weakly in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a damaged cell membrane.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates that the test compound has permeabilized the outer membrane, allowing NPN to enter and bind to the inner membrane.
Preclinical Evaluation: Safety and In Vivo Efficacy
Promising compounds from in vitro studies must be evaluated for their safety and efficacy in animal models of infection.
Cytotoxicity Assay
Before in vivo testing, it is essential to assess the cytotoxicity of the compounds against mammalian cells to ensure they are selectively toxic to microbes. The MTT assay is a standard colorimetric assay for this purpose.[18][19][20]
Protocol 6: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
96-well plates
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a solubilizing agent.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to the untreated control indicates a reduction in cell viability.
Data Presentation: Cytotoxicity of Representative Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | HEK293 | > 100 |
| Derivative B | HEK293 | 75.2 |
| Doxorubicin | HEK293 | 1.5 |
In Vivo Efficacy in a Murine Sepsis Model
The murine sepsis model is a valuable tool for evaluating the ability of an antimicrobial agent to clear a systemic infection.[21][22][23]
Protocol 7: Murine Sepsis Model
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Standard antibiotic as a positive control
Procedure:
-
Infection: Induce a systemic infection in the mice by intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer the test compound, vehicle control, or positive control antibiotic via an appropriate route (e.g., IP, IV, or oral).
-
Monitoring: Monitor the mice for a set period (e.g., 7 days) for survival and clinical signs of illness.
-
Bacterial Load Determination (Optional): At specific time points, a subset of animals can be euthanized to determine the bacterial load in blood and organs (e.g., spleen, liver) by plating serial dilutions of tissue homogenates.
Visualization: In Vivo Efficacy Study Workflow
Caption: General workflow for in vivo antibacterial efficacy testing.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel antimicrobial agents. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and characterize new derivatives. By employing these standardized and validated methods, the scientific community can accelerate the discovery and development of new drugs to combat the growing threat of antimicrobial resistance.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. vibiosphen.com [vibiosphen.com]
Application Notes and Protocols for 2-piperazin-1-yl-benzothiazole as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cholinergic Decline in Neurodegenerative Disease
Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function and memory.[1][2] One of the primary pathological hallmarks of AD is a deficit in the cholinergic system, specifically a reduction in the levels of the neurotransmitter acetylcholine (ACh).[2][3][4] Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmission signal.[5] Therefore, inhibiting AChE is a cornerstone therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief in AD.[1][2][3]
The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its diverse pharmacological activities.[6] Coupled with a piperazine moiety, which is known to be a key pharmacophoric element in many cholinesterase inhibitors, the hybrid structure of 2-piperazin-1-yl-benzothiazole presents a promising framework for the development of potent and potentially multi-target-directed ligands (MTDLs) for Alzheimer's disease.[7][8] Recent research has focused on synthesizing and evaluating various benzothiazole-piperazine derivatives for their ability to inhibit not only AChE but also other targets implicated in AD pathology, such as butyrylcholinesterase (BuChE) and amyloid-beta (Aβ) aggregation.[1][9][10][11]
These application notes provide a comprehensive guide for researchers investigating this compound and its analogs as acetylcholinesterase inhibitors. We will delve into the mechanistic underpinnings of its inhibitory action and provide a detailed, field-proven protocol for its in vitro characterization.
Compound Profile: this compound
-
Core Structure: A bicyclic system composed of a benzene ring fused to a thiazole ring, with a piperazine group attached at the 2-position of the thiazole.
-
Significance: This core structure serves as a versatile template for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperazine ring is often crucial for interaction with the active site of AChE.[8]
-
Synthesis: Benzothiazole-piperazine derivatives are typically synthesized through a multi-step process. A common route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form an intermediate, which then undergoes a substitution reaction with the desired piperazine derivative.[12]
Proposed Mechanism of Acetylcholinesterase Inhibition
Molecular docking studies on various benzothiazole-piperazine derivatives have elucidated their binding mode within the active site of acetylcholinesterase.[13][14] The inhibitory mechanism is often a mixed-type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex.[11][15]
Key interactions typically involve:
-
Catalytic Active Site (CAS): The piperazine moiety, being basic, can form hydrogen bonds and electrostatic interactions with key residues in the CAS, such as Trp84 and Ser200.
-
Peripheral Anionic Site (PAS): The benzothiazole ring can engage in π-π stacking interactions with aromatic residues at the PAS, such as Trp279 and Tyr334. This dual binding to both the CAS and PAS is a characteristic of highly potent AChE inhibitors like donepezil.[16]
Caption: Proposed binding of this compound to AChE.
Application: In Vitro Screening of Acetylcholinesterase Inhibitors
The primary application of this compound in a research setting is as a test compound to determine its potency and mechanism of acetylcholinesterase inhibition. This is a critical step in the early stages of drug discovery for Alzheimer's disease. The following protocol outlines a robust and widely adopted method for this purpose.
Protocol: Spectrophotometric Measurement of Acetylcholinesterase Inhibition (Ellman's Method)
This protocol is based on the well-established Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[17][18][19] The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5][19]
I. Materials and Reagents
-
Electric eel acetylcholinesterase (AChE) (E.C. 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (or derivative)
-
Donepezil (as a positive control)
-
50 mM Tris-HCl buffer, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
II. Preparation of Solutions
-
50 mM Tris-HCl Buffer (pH 8.0): Prepare and adjust the pH accurately. This buffer is used for all dilutions unless otherwise stated.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized based on the enzyme lot activity.
-
ATCI Solution (10 mM): Dissolve ATCI in Tris-HCl buffer. Prepare fresh daily.
-
DTNB Solution (10 mM): Dissolve DTNB in Tris-HCl buffer. Store protected from light.[18]
-
Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the test compound and donepezil in Tris-HCl buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.
III. Assay Procedure
The following procedure is for a single well in a 96-well plate. Prepare replicates for each condition (e.g., triplicate).
-
Assay Mixture Preparation: In each well, add the following in order:
-
140 µL of 50 mM Tris-HCl buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the working inhibitor solution (or buffer for control, or donepezil for positive control)
-
-
Pre-incubation: Add 20 µL of the AChE solution to each well. Mix gently and pre-incubate the plate at 37°C for 15 minutes.[18]
-
Initiate Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.[5]
IV. Workflow Diagram
Caption: Experimental workflow for the AChE inhibition assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (Velocity): Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Velocity of sample / Velocity of control)] x 100
-
-
Determine the IC50 Value: The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[20]
Example Data for Benzothiazole-Piperazine Derivatives
The following table summarizes representative IC50 values for various benzothiazole-piperazine derivatives against AChE, as reported in the literature. This provides a benchmark for evaluating new compounds.
| Compound ID | Modification | AChE IC50 (µM) | Butyrylcholinesterase (BuChE) IC50 (µM) | Reference |
| Donepezil | Reference Drug | 0.014 | 14.4 | [12] |
| Compound 3b | Pyrrolidine with 2-methylene spacer | 0.44 | - | [21] |
| Compound 2j | Dihalo substituted benzylpiperazine | Moderate Inhibition | Weak Inhibition | [13] |
| Compound LB05 | Novel benzothiazole-piperazine derivative | 0.40 | - | [11] |
| Compound 12 | Piperonyl group | 2.31 | - | [8] |
Note: The specific activity of this compound must be determined experimentally.
Kinetic Analysis of Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies should be performed. This involves measuring the reaction velocity at various substrate (ATCI) concentrations in the presence of different fixed concentrations of the inhibitor.
The data is then plotted using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines on the plot reveals the type of inhibition.[3][15] For example, a mixed-type inhibitor will show lines that intersect to the left of the Y-axis.[15] From these plots, the inhibition constants (Ki and Ki') can be determined, providing a quantitative measure of the inhibitor's affinity for the free enzyme and the enzyme-substrate complex, respectively.[15]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel acetylcholinesterase inhibitors. The protocols and theoretical background provided here offer a robust framework for researchers to synthesize, characterize, and evaluate these compounds as potential therapeutic agents for Alzheimer's disease. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of their therapeutic potential.
References
- 1. ijprems.com [ijprems.com]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ijpbs.com [ijpbs.com]
- 7. precisionfda.org [precisionfda.org]
- 8. Development of novel N -(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-am ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00663G [pubs.rsc.org]
- 9. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 21. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols for the Quantification of 2-piperazin-1-yl-benzothiazole
Introduction
2-piperazin-1-yl-benzothiazole is a heterocyclic compound incorporating both a benzothiazole and a piperazine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both ring systems. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control of drug substances and products, and for monitoring potential impurities.
This comprehensive guide provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be robust and are grounded in established scientific principles, with a focus on high-performance liquid chromatography (HPLC) with UV detection and the more sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS). A gas chromatography-mass spectrometry (GC-MS) method is also outlined for specific applications. Each method is presented with an emphasis on the rationale behind experimental choices and includes a framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | PubChem[4] |
| Molecular Weight | 219.31 g/mol | PubChem[4] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile | Inferred from structure |
| UV Absorption | Expected due to the benzothiazole chromophore | Inferred from structure |
Method 1: Stability-Indicating HPLC-UV Method
This method is designed for the quantification of this compound in bulk drug substance and finished pharmaceutical products. Its stability-indicating nature ensures that the analyte can be accurately measured in the presence of its degradation products.[5][6]
Causality in Method Design
-
Reverse-Phase Chromatography: A C18 column is chosen as it is a versatile stationary phase that provides good retention for moderately polar compounds like the target analyte.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile) is used. The acidic pH of the mobile phase ensures that the piperazine moiety is protonated, leading to better peak shape and retention.
-
UV Detection: The benzothiazole ring system contains a strong chromophore, making UV detection a suitable and robust method for quantification. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Workflow
Caption: HPLC-UV workflow for the quantification of this compound.
Protocol
1. Equipment and Reagents:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Reference standard of this compound.
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 0.1% Orthophosphoric acid in Water : Acetonitrile (60:40, v/v) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (likely around 270-290 nm) |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions:
-
Mobile Phase: Prepare the required volume of the mobile phase, filter through a 0.45 µm membrane filter, and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
4. Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, including:
-
Specificity: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the analyte peak is free from interference from degradation products.[1][2][3][7]
-
Linearity: Analyze at least five concentrations across the intended range. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be <2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, and column temperature).
Method 2: High-Sensitivity LC-MS/MS Method
This method is ideal for applications requiring high sensitivity and selectivity, such as the quantification of this compound in biological matrices (e.g., plasma) for pharmacokinetic studies.
Causality in Method Design
-
Electrospray Ionization (ESI): The presence of basic nitrogen atoms in the piperazine ring makes the molecule readily ionizable in the positive ion mode of ESI.
-
Tandem Mass Spectrometry (MS/MS): By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, the method achieves high selectivity and minimizes interference from the sample matrix.[8][9][10]
-
Internal Standard: The use of a stable isotope-labeled internal standard is recommended to compensate for any variability in sample preparation and matrix effects.
Experimental Workflow
Caption: LC-MS/MS workflow for bioanalytical quantification.
Protocol
1. Equipment and Reagents:
-
Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Data acquisition and processing software.
-
Acetonitrile and Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
Reference standard of this compound.
-
Stable isotope-labeled internal standard (if available).
2. LC and MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Conditions | |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | m/z 220.1 → [Product Ion] (To be determined by infusion) |
| MRM Transition (IS) | To be determined based on the IS structure |
| Capillary Voltage | ~3.5 kV |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new vial or 96-well plate for injection.
4. Validation Parameters: In addition to the parameters for the HPLC-UV method, bioanalytical method validation should include:
-
Selectivity and Matrix Effects: Evaluate in at least six different sources of the biological matrix.
-
Recovery: Assess the extraction efficiency of the analyte and internal standard.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Method 3: GC-MS for Volatile Impurities and Specific Applications
While less common for a compound of this polarity, GC-MS can be a valuable tool, particularly for identifying and quantifying related volatile impurities or for specific applications where derivatization is employed. The PubChem database confirms the feasibility of GC-MS analysis for this compound.[4]
Causality in Method Design
-
Gas Chromatography: GC is suitable for thermally stable and volatile compounds. The relatively low molecular weight of this compound suggests it may be amenable to GC analysis, possibly with a high-temperature column.
-
Mass Spectrometry Detection: MS provides high selectivity and allows for structural confirmation based on the fragmentation pattern.
Protocol Outline
1. Equipment and Reagents:
-
Gas Chromatograph with a Mass Spectrometer detector.
-
A suitable capillary column (e.g., DB-5ms or equivalent).
-
Helium as the carrier gas.
-
Solvents for sample dissolution (e.g., Dichloromethane, Ethyl Acetate).
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temperature | 280°C |
| Temperature Program | Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
3. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.
-
If necessary, perform derivatization to improve volatility and chromatographic performance.
4. Validation:
-
Validation would follow similar principles to the HPLC method, with a focus on parameters relevant to GC-MS analysis.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the sample matrix. The HPLC-UV method is a robust and reliable choice for routine quality control and assay of bulk material. For bioanalytical applications requiring high sensitivity, the LC-MS/MS method is superior. GC-MS offers an alternative for specific impurity profiling. The protocols provided herein serve as a comprehensive starting point for method development and validation, ensuring the generation of accurate and reliable data in a regulated and research environment.
References
- 1. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form | Semantic Scholar [semanticscholar.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Piperazin-1-yl-benzothiazole in Alzheimer's Disease Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-piperazin-1-yl-benzothiazole derivatives in the context of Alzheimer's disease (AD) research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating this class of compounds as potential multi-target therapeutic agents for AD.
Introduction: The Rationale for this compound in Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by a multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and cholinergic dysfunction.[1][2] The intricate nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can concurrently address several of these pathological hallmarks.
The this compound scaffold has emerged as a promising pharmacophore in the design of such MTDLs. This heterocyclic structure serves as a versatile backbone for the development of compounds with a range of biological activities relevant to AD, including:
-
Cholinesterase Inhibition: The piperazine moiety can be tailored to interact with the active site of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting AChE, these compounds can enhance cholinergic neurotransmission, a key therapeutic strategy for symptomatic relief in AD.[3]
-
Anti-Amyloid Aggregation: The benzothiazole core is structurally related to Thioflavin T, a dye used to detect amyloid fibrils.[4] This structural similarity can be exploited to design molecules that bind to Aβ peptides and inhibit their aggregation into neurotoxic plaques.[5]
-
Neuroprotection: Derivatives of this scaffold have demonstrated the ability to protect neuronal cells from oxidative stress-induced cell death, a significant contributor to the neurodegeneration observed in AD.[6]
This guide will provide detailed protocols for the synthesis of a representative this compound derivative and its subsequent evaluation in a panel of in vitro and in vivo assays to characterize its potential as an anti-Alzheimer's agent.
I. Synthesis of a Representative this compound Derivative
This section details the synthesis of a novel benzothiazole-piperazine hybrid, a potential multi-functional ligand for Alzheimer's disease. The synthesis is a multi-step process, beginning with the formation of a benzothiazole-2-amine intermediate, followed by coupling with a piperazine derivative.[7]
Synthetic Scheme
Caption: Synthetic pathway for a representative this compound derivative.
Protocol 1: Synthesis of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide[3][8]
Step 1: Synthesis of 2-Amino-6-(methylsulfonyl)benzothiazole (Intermediate 1)
-
To a solution of 4-(methylsulfonyl)aniline in a suitable solvent, add potassium thiocyanate (KSCN).
-
Slowly add bromine (Br₂) to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-6-(methylsulfonyl)benzothiazole.
Step 2: Synthesis of 3-Chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide (Intermediate 2)
-
Dissolve 2-amino-6-(methylsulfonyl)benzothiazole in 1,4-dioxane.
-
Add 3-chloropropionyl chloride to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Isolate the crude product by precipitation or extraction.
-
Purify the product to obtain 3-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide.
Step 3: Synthesis of the Final Product
-
To a solution of 3-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide in a suitable solvent, add the desired substituted piperazine.
-
Add sodium bicarbonate (NaHCO₃) and a catalytic amount of sodium iodide (NaI).
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and isolate the crude product.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Evaluation of this compound Derivatives
A series of in vitro assays are crucial to determine the biological activity and mechanism of action of the synthesized compounds.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[9][10][11]
This assay spectrophotometrically measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8][9]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI (substrate) and DTNB in Tris-HCl buffer.
-
In a 96-well plate, add in the following order:
-
Tris-HCl buffer
-
Test compound solution at various concentrations (or DMSO for control)
-
AChE enzyme solution
-
DTNB solution
-
-
Pre-incubate the mixture at room temperature for a defined period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
| Compound | AChE IC₅₀ (µM) | Reference |
| Compound 12 | 2.31 | |
| Compound 4f | 0.43 (Kᵢ) | [10][11] |
| Compound 4g | >1 (Kᵢ) | [10][11] |
Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition[4][5][14][15]
This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[4] This allows for the real-time monitoring of Aβ fibrillization and the screening of potential inhibitors.
Materials:
-
Amyloid-beta (1-42) peptide (Aβ₄₂)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Tris/150mM NaCl, pH 7.2)[3]
-
Test compounds dissolved in DMSO
-
Non-binding black 96-well microplate[3]
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ₄₂ peptide, ensuring it is in a monomeric state.
-
Prepare a working solution of ThT in the assay buffer.
-
In a non-binding black 96-well plate, add:
-
Assay buffer
-
Test compound solution at various concentrations (or DMSO for control)
-
Aβ₄₂ peptide solution
-
ThT working solution
-
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~484 nm at regular time intervals.[3]
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration.
| Compound | Aβ₁₋₄₂ Aggregation Inhibition (%) | Reference |
| Compound 12 | 53.30 |
Protocol 4: Neuroprotection Assay against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells[16][17][18][19][20]
This assay assesses the ability of the test compounds to protect neuronal cells (human neuroblastoma SH-SY5Y cells) from oxidative damage induced by hydrogen peroxide (H₂O₂).[12][13]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).[14]
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ (e.g., 200-400 µM) to the cell culture medium.[14][13]
-
Assess cell viability using the MTT assay:
-
Add MTT solution to each well and incubate.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
III. In Vivo Evaluation in Animal Models of Alzheimer's Disease
In vivo studies are essential to evaluate the efficacy of the compounds in a whole-organism context.
Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of test compounds.
Protocol 5: Scopolamine-Induced Amnesia Model in Mice[21][22][23][24][25]
Scopolamine, a muscarinic receptor antagonist, is used to induce a transient cholinergic deficit and memory impairment, mimicking some aspects of AD.[15][16]
Animals:
-
Male C57BL/6 mice or other suitable strain.
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test compound orally or via intraperitoneal (i.p.) injection for a specified period (e.g., 14 days).[17]
-
On the testing day, administer scopolamine (e.g., 1-2 mg/kg, i.p.) 30 minutes before the behavioral test.[18][19]
-
Conduct behavioral tests to assess learning and memory.
Protocol 6: Streptozotocin (STZ)-Induced Sporadic AD Model in Rats[1][2][13][26][27]
Intracerebroventricular (icv) injection of STZ induces insulin resistance in the brain and other pathological changes that resemble sporadic AD.[1][2]
Animals:
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Anesthetize the rats and place them in a stereotaxic apparatus.
-
Administer STZ (e.g., 3 mg/kg) bilaterally into the lateral ventricles.[20]
-
Allow the animals to recover from surgery.
-
Begin administration of the test compound after a post-surgery recovery period.
-
Conduct behavioral tests after a specified duration of treatment.
Protocol 7: Morris Water Maze (MWM) Test for Spatial Learning and Memory[28][29][30][31][32]
The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory in rodents.[21][22]
Apparatus:
-
A circular pool (e.g., 120-150 cm in diameter) filled with opaque water.[21][22]
-
An escape platform submerged beneath the water surface.
-
A video tracking system.
Procedure:
-
Acquisition Phase (Training):
-
For several consecutive days, place the animal in the pool at different starting locations and allow it to find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path length.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.[22][23]
-
-
Probe Trial:
-
On the day after the last training session, remove the platform from the pool.
-
Allow the animal to swim freely for a set duration (e.g., 60-90 seconds).[23]
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
IV. Data Analysis and Interpretation
-
In Vitro Data: IC₅₀ values for enzyme inhibition and percentage inhibition of Aβ aggregation should be calculated using appropriate software. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different compound concentrations.
-
In Vivo Data: Escape latencies and path lengths in the MWM should be analyzed using repeated measures ANOVA. Data from the probe trial (time in target quadrant, platform crossings) should be analyzed using one-way ANOVA or t-tests.
V. Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive evaluation of this compound derivatives as potential therapeutic agents for Alzheimer's disease. By systematically assessing their multi-target activities, researchers can identify promising lead compounds for further preclinical and clinical development.
References
- 1. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. anaspec.com [anaspec.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Biological Diversity and Conservation » Submission » Neuroprotective effect of Cistus laurifolius on hydrogen peroxide-induced neurodegeneration in differentiated SH-SY5Y cells [dergipark.org.tr]
- 13. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
- 15. criver.com [criver.com]
- 16. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 17. Frontiers | Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling [frontiersin.org]
- 18. Gongjin-Dan Enhances Hippocampal Memory in a Mouse Model of Scopolamine-Induced Amnesia | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 23. mmpc.org [mmpc.org]
Application Notes and Protocols for the Synthesis of Benzothiazole-Piperazine Hybrids in Drug Discovery
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents. This approach can lead to compounds with enhanced affinity, improved selectivity, better pharmacokinetic profiles, or even dual-action mechanisms targeting multiple biological pathways simultaneously. This guide focuses on the synthesis and application of benzothiazole-piperazine hybrids, a class of molecules that exemplifies the success of this strategy.
The benzothiazole moiety is a bicyclic heterocyclic system recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[3][4] The versatility of the benzothiazole ring allows it to interact with various biological targets, making it a cornerstone in drug design.[5][6][7]
Similarly, the piperazine ring is another privileged structure, frequently incorporated into drug molecules to enhance their therapeutic potential.[8] Its presence can significantly improve physicochemical properties such as aqueous solubility and membrane permeability. As a flexible linker, the piperazine moiety allows for precise orientation of substituents to optimize interactions with target receptors.[9] It is a key component in numerous approved drugs, particularly those targeting the central nervous system (CNS) and various cancers.[10][11]
The conjugation of benzothiazole and piperazine creates a hybrid molecule that leverages the strengths of both scaffolds. These hybrids have demonstrated significant promise as multifunctional ligands, particularly in the development of treatments for complex multifactorial diseases like cancer and Alzheimer's disease.[12][13][14] This document provides a detailed overview of the design rationale, synthetic strategies, and specific laboratory protocols for creating these high-potential compounds.
Design Rationale and Strategic Considerations
The decision to hybridize benzothiazole and piperazine is rooted in a clear understanding of their respective contributions to molecular function.
-
Benzothiazole as the Core Pharmacophore: The benzothiazole unit typically serves as the primary anchor, binding to the active site of a target enzyme or receptor. Its rigid, planar structure and electron-rich nature facilitate key interactions, such as π-π stacking and hydrogen bonding.
-
Piperazine as the Versatile Linker and Solubilizing Group: The piperazine ring serves multiple functions. Firstly, it acts as a non-rigid linker, providing the necessary conformational flexibility for the pharmacophore to adopt an optimal binding pose. Secondly, its two nitrogen atoms are basic centers that can be protonated at physiological pH, significantly enhancing the aqueous solubility of the hybrid molecule—a critical factor for drug administration and distribution.[10] Finally, the secondary amine of the piperazine ring offers a convenient attachment point for further chemical modification, allowing for the fine-tuning of the molecule's Structure-Activity Relationship (SAR).[12]
The general workflow for designing and evaluating these hybrids follows a logical progression from computational design to biological validation.
Caption: Logical workflow for the development of benzothiazole-piperazine hybrids.
General Synthetic Strategies
The construction of benzothiazole-piperazine hybrids can be broadly categorized into two primary retrosynthetic approaches. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on both heterocyclic rings.
Strategy A involves the initial synthesis of a functionalized benzothiazole, typically bearing a leaving group at the 2-position, followed by a nucleophilic substitution reaction with piperazine.
Strategy B involves attaching a side chain to the piperazine nitrogen, which is then used to construct the benzothiazole ring, often via a cyclocondensation reaction.
Caption: High-level overview of the two primary synthetic routes.
Strategy A is generally more common and versatile. A key step in this approach is the coupling of the two heterocyclic cores. This is frequently achieved through a nucleophilic aromatic substitution, but other cross-coupling reactions like the Ullmann condensation can also be employed, particularly with less reactive aryl halides.[15][16][17][18]
Experimental Protocols and Methodologies
The following protocols provide a detailed, step-by-step guide for a representative synthesis based on Strategy A, culminating in a versatile benzothiazole-piperazine intermediate that can be further functionalized.
Protocol 1: Synthesis of 2-(Piperazin-1-yl)benzo[d]thiazole (Intermediate I)
This protocol describes the nucleophilic substitution of the chlorine atom from 2-chlorobenzothiazole by piperazine. This is a foundational step in many published syntheses.[15][19]
Causality Behind Experimental Choices:
-
Reagents: 2-Chlorobenzothiazole is the electrophile. An excess of piperazine is used to act as both the nucleophile and the base to quench the HCl byproduct, driving the reaction to completion and minimizing the formation of bis-benzothiazole substituted piperazine.
-
Solvent: Isopropanol is a suitable polar protic solvent that facilitates the dissolution of the reagents and the reaction progress. An aqueous solution is often used.[15][19]
-
Base: Sodium bicarbonate is added as a mild base to ensure the piperazine remains deprotonated and nucleophilic.[15]
-
Purification: Column chromatography is essential to separate the desired mono-substituted product from unreacted starting materials and any potential di-substituted byproduct.
Step-by-Step Methodology:
-
To a solution of piperazine (4.0 eq) in a mixture of 2-propanol and water, add 2-chlorobenzothiazole (1.0 eq) and sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approx. 85-90 °C) and stir vigorously for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the 2-chlorobenzothiazole spot indicates reaction completion.
-
After completion, cool the mixture to room temperature and evaporate the 2-propanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure product.
Validation and Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H-NMR: Expect to see aromatic protons of the benzothiazole ring (typically δ 7.0-8.0 ppm) and two sets of signals for the non-equivalent methylene protons of the piperazine ring, along with a signal for the N-H proton.[15]
-
¹³C-NMR: The spectrum should show the characteristic signal for the C2 carbon of the benzothiazole ring attached to the piperazine nitrogen (typically δ > 160 ppm), in addition to other aromatic and aliphatic carbons.[19]
-
Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Protocol 2: Synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone (Intermediate II)
This protocol details the acylation of Intermediate I to introduce a reactive bromoacetyl handle, which is a versatile precursor for further elaboration, such as in click chemistry or reaction with other nucleophiles.[15][19]
Causality Behind Experimental Choices:
-
Reagents: Bromoacetyl bromide is a highly reactive acylating agent. Triethylamine (TEA) is a non-nucleophilic organic base used to neutralize the HBr generated during the reaction, preventing the protonation of the piperazine nitrogen.
-
Solvent: Dichloromethane (DCM) is an inert aprotic solvent that dissolves the reactants well and does not participate in the reaction.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive bromoacetyl bromide, then allowed to warm to room temperature for completion.
Step-by-Step Methodology:
-
Dissolve 2-(Piperazin-1-yl)benzo[d]thiazole (Intermediate I) (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent like ethanol to obtain the pure product.
Validation and Characterization:
-
IR Spectroscopy: A key validation is the appearance of a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1685 cm⁻¹. The disappearance of the N-H stretch from Intermediate I also confirms the reaction.[15][19]
-
¹H-NMR: The N-H proton signal will be absent. A new singlet corresponding to the methylene protons of the bromoacetyl group (Br-CH₂-CO) will appear, typically around δ 4.0 ppm. The piperazine protons will show a downfield shift due to the electron-withdrawing effect of the acetyl group.[19]
-
¹³C-NMR: Expect new signals for the amide carbonyl carbon (δ ~165-170 ppm) and the methylene carbon attached to bromine.[15]
Data Presentation
The following table summarizes representative data for a series of synthesized hybrids, illustrating how structural modifications can influence yield and biological activity.
| Compound ID | R Group (on Benzothiazole) | Linker Modification | Yield (%) | Anticancer IC₅₀ (µM) [MCF-7] | AChE Inhibition IC₅₀ (µM) |
| HY-01 | H | Acetyl | 85 | 15.2[20] | 20.5[20] |
| HY-02 | 6-F | Acetyl | 82 | 9.8 | 12.1 |
| HY-03 | 6-NO₂ | Propionyl | 75 | 5.4 | 2.31[12] |
| HY-04 | H | Benzyl | 88 | 9.2[21] | 8.7 |
| HY-05 | 5,6-di-Cl | Benzyl | 79 | 3.1[20] | 5.4 |
Data is representative and compiled from various sources for illustrative purposes.[12][20][21]
Application Notes: Therapeutic Potential and Future Directions
Benzothiazole-piperazine hybrids have emerged as promising candidates in several therapeutic areas.
-
Oncology: Many derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and liver cancer.[15][20][21][22] The mechanism often involves the inhibition of critical enzymes like kinases or the induction of apoptosis.
-
Neurodegenerative Diseases: These hybrids are particularly notable as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[14] They have been shown to inhibit acetylcholinesterase (AChE), a key enzyme in cognitive function, and also to prevent the aggregation of amyloid-beta (Aβ) plaques, a hallmark of the disease.[12][14]
-
Antimicrobial Agents: The inherent antimicrobial properties of the benzothiazole scaffold can be enhanced through hybridization with piperazine, leading to compounds with activity against various bacterial and fungal strains.[15][19]
The modular nature of the synthesis allows for extensive SAR studies. Researchers can systematically modify the substitution on the benzothiazole ring, alter the linker attached to the piperazine, or add functional groups to the second piperazine nitrogen to optimize potency and selectivity. The future of this chemical class lies in leveraging its multi-target capabilities to design next-generation therapeutics for complex diseases that are often resistant to single-target agents.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity | Semantic Scholar [semanticscholar.org]
- 14. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Formulation of 2-piperazin-1-yl-benzothiazole in Biological Assays
Introduction: Navigating the Formulation Challenges of a Promising Benzothiazole Scaffold
2-piperazin-1-yl-benzothiazole and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating activities ranging from anticancer to neuroprotective effects.[1][2] A common hurdle in the preclinical development of such promising molecules is their poor aqueous solubility, which can lead to inconsistent and unreliable results in biological assays, thereby masking their true efficacy and potency. The piperazine group in the structure of this compound is suggested to enhance solubility and bioavailability, yet careful formulation is paramount for achieving accurate and reproducible data.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for in vitro and in vivo biological assays. We will delve into the rationale behind formulation choices, provide detailed, step-by-step protocols for various formulation strategies, and outline essential quality control measures to ensure the integrity and validity of your experimental outcomes.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃S | [3] |
| Molecular Weight | 219.31 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 75-79 °C | [4][5] |
| Predicted pKa | 8.33 ± 0.10 | [4] |
| Predicted Boiling Point | 370.5 ± 52.0 °C | [4][5] |
The predicted pKa of 8.33 suggests that this compound is a weak base.[4] This property can be leveraged to enhance its solubility in acidic aqueous solutions where the piperazine moiety will be protonated.
Formulation Strategies and Protocols
The selection of an appropriate formulation strategy depends on the specific requirements of the biological assay, including the desired concentration, the route of administration (in vitro vs. in vivo), and the tolerance of the biological system to excipients.
Strategy 1: Co-solvent-Based Formulations for In Vitro Assays
For many in vitro cell-based assays, a co-solvent approach using Dimethyl Sulfoxide (DMSO) is the most straightforward and widely used method.
This protocol details the preparation of a concentrated stock solution in DMSO, which can be serially diluted in an appropriate aqueous buffer or cell culture medium for the final assay.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (L) * 219.31 g/mol * 1000 mg/g
-
For 1 mL of 10 mM stock solution, weigh out 2.19 mg of the compound.
-
-
Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: Transfer the weighed powder into a sterile vial. Add the required volume of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[7] DMSO stock solutions are typically stable for up to 6 months at -80°C.[7]
Caption: Workflow for preparing working solutions from a DMSO stock.
Expert Insight: To minimize the risk of compound precipitation upon dilution in aqueous media, it is recommended to perform a stepwise dilution.[7] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Strategy 2: pH-Adjusted Aqueous Formulations
Leveraging the basic nature of the piperazine moiety, the aqueous solubility of this compound can be increased by lowering the pH.
This protocol is suitable for in vitro assays where a slight acidity is tolerable or for certain in vivo routes of administration.
Materials:
-
This compound powder
-
Sterile, purified water
-
0.1 N Hydrochloric Acid (HCl)
-
pH meter
-
Sterile containers
Procedure:
-
Suspension: Suspend the desired amount of this compound in sterile water.
-
pH Adjustment: While stirring, slowly add 0.1 N HCl dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution continuously. Continue adding acid until the compound is fully dissolved. A target pH of around 4.5 can be a good starting point.
-
Final Volume Adjustment: Once the compound is dissolved, adjust the final volume with sterile water.
-
Sterilization: If required for the application, filter-sterilize the final solution using a 0.22 µm syringe filter.
Trustworthiness Check: The stability of the compound in the acidic solution should be evaluated over the intended period of use.
Strategy 3: Cyclodextrin-Based Formulations for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their aqueous solubility.[8][9] This strategy is particularly useful for both in vitro and in vivo applications.
The kneading method is a simple and effective way to prepare inclusion complexes in a laboratory setting.[10][11]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Ethanol/water (50:50 v/v) solution
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of the ethanol/water solution to form a paste.[11]
-
Incorporation: Slowly add the this compound powder to the paste while continuously triturating.
-
Kneading: Continue kneading for at least 60 minutes to ensure thorough mixing and complex formation.
-
Drying: Dry the resulting paste in a vacuum oven or desiccator until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and store it in a tightly sealed container, protected from light and moisture.
Caption: Decision tree for selecting a suitable formulation strategy.
Quality Control and Validation of Formulations
Ensuring the quality and consistency of the prepared formulations is a critical step before their use in biological assays.
Table 2: Quality Control Parameters for Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear solution, free of visible particulates. |
| pH | pH meter | Within the target range (e.g., for pH-adjusted formulations). |
| Concentration Verification | HPLC-UV | ±10% of the target concentration. |
| Homogeneity (for suspensions) | HPLC-UV of multiple samples | Relative standard deviation (RSD) < 5%. |
| Stability | HPLC-UV over time | >90% of the initial concentration after the storage period. |
Authoritative Grounding: The validation of analytical methods used for quality control should follow the principles outlined in regulatory guidelines to ensure they are suitable for their intended purpose.[12]
Conclusion
The successful formulation of this compound for biological assays is an achievable goal through a systematic and well-informed approach. By understanding the physicochemical properties of the compound and applying the appropriate formulation strategies outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experimental data. It is imperative to perform rigorous quality control on all prepared formulations to ensure their accuracy and stability, thereby providing a solid foundation for the evaluation of this promising therapeutic candidate.
References
- 1. Quality Control of Biologics and Biosimilars | Kymos Group [kymos.com]
- 2. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 55745-83-0 [amp.chemicalbook.com]
- 5. This compound | 55745-83-0 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. ijrpc.com [ijrpc.com]
- 12. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-piperazin-1-yl-benzothiazole Synthesis
Welcome to the technical support center for the synthesis of 2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C-2 position of the benzothiazole ring with piperazine. The most common and commercially viable precursor is 2-chlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is the direct nucleophilic aromatic substitution (SNAr) reaction between 2-chlorobenzothiazole and piperazine.[1][2][3] This reaction is generally reliable, proceeds with good yields, and utilizes readily available starting materials. The reaction involves the attack of a nitrogen atom from piperazine on the electron-deficient C-2 carbon of the benzothiazole ring, followed by the displacement of the chloride ion.
Q2: Why is a base required for this reaction?
A2: A base is crucial for two main reasons. First, it acts as an acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the basic piperazine, rendering it non-nucleophilic and halting the reaction. Second, by deprotonating one of the secondary amines on piperazine, the base can increase its nucleophilicity, thereby accelerating the reaction rate. Common bases used include potassium carbonate (K₂CO₃)[2] and triethylamine (TEA).[1]
Q3: What are the critical safety precautions when handling the reagents for this synthesis?
A3: Safety is paramount. 2-Chlorobenzothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood. Piperazine can be corrosive and an irritant. Furthermore, many organic solvents like DMF are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials (2-chlorobenzothiazole and piperazine) on a TLC plate, you can visually track the consumption of the reactants and the formation of the new product spot. A typical mobile phase could be a mixture of ethyl acetate and hexane. Visualization under UV light is usually effective.[4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a problem-and-solution format.
Problem: Low or No Product Yield
Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and validated solutions.[4][5]
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Quality of Starting Materials | Explanation: 2-Chlorobenzothiazole can hydrolyze or degrade over time. Piperazine is notoriously hygroscopic and absorbed water can interfere with the reaction. Solution: Ensure the purity of your starting materials. Use freshly opened bottles or purify reagents if necessary. For instance, piperazine can be dried in a vacuum oven before use. |
| Incomplete Reaction | Explanation: The reaction kinetics may be slow under the chosen conditions. Solution: Monitor the reaction closely with TLC.[4] If the starting material is still present after the initially planned time, consider extending the reaction duration. Alternatively, gently increasing the reaction temperature can significantly accelerate the rate, but this must be balanced against potential side product formation.[4] |
| Suboptimal Base or Solvent | Explanation: The choice of base and solvent critically influences the reaction environment. A weak base may not effectively neutralize the generated acid. A poor solvent may not adequately dissolve the reactants. Solution: If using a mild base like triethylamine, consider switching to a stronger, inorganic base like potassium carbonate in a polar aprotic solvent like DMF.[2] This combination is often more effective at promoting SNAr reactions. |
| Product Loss During Workup | Explanation: The product, being basic, has specific solubility properties. It may be lost if the pH of the aqueous layers is not controlled during extraction. Solution: During the aqueous workup, ensure the aqueous layer is basic (pH > 9) before extracting the product with an organic solvent like ethyl acetate. This keeps the product in its free-base, organic-soluble form. |
Problem: Significant Side Product Formation
Q: I'm observing multiple spots on my TLC plate, indicating side products. How can I improve the reaction's selectivity?
A: Side product formation often stems from the bifunctional nature of piperazine or from degradation.
-
Bis-addition Side Product: The most common side product is the result of a second molecule of 2-chlorobenzothiazole reacting with the remaining N-H group of the desired product.
-
Causality: This occurs when the concentration of 2-chlorobenzothiazole is high relative to piperazine, or when the reaction is pushed for too long at high temperatures.
-
Solution: Employ a molar excess of piperazine (e.g., 1.5 to 2 equivalents). This statistically favors the mono-substitution and minimizes the formation of the bis-substituted byproduct. However, be aware that excess piperazine will need to be removed during purification.
-
-
Degradation Products: At excessively high temperatures, starting materials or the product itself can degrade, leading to complex reaction mixtures.
-
Causality: Benzothiazoles can be susceptible to ring-opening or other decomposition pathways under harsh conditions.
-
Solution: Optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring for the clean formation of the product by TLC.[4] A temperature that provides a reasonable reaction rate without significant byproduct formation is ideal.
-
Problem: Difficulty in Product Purification
Q: My crude product is an oil or an impure solid, and recrystallization is ineffective. What purification strategies can I use?
A: Purifying this compound can be challenging due to residual piperazine and other polar impurities.
-
Acid-Base Extraction: This is a highly effective technique for this specific molecule.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with fresh ethyl acetate to remove any trapped organic impurities.
-
Basify the aqueous layer to pH > 9 with a base like NaOH or Na₂CO₃. The product will precipitate or can be extracted back into a fresh portion of organic solvent.
-
Dry the final organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the purified product.
-
-
-
Silica Gel Column Chromatography: If acid-base extraction is insufficient, column chromatography is the definitive method.[1]
-
Protocol:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column (either dry-loaded on silica or dissolved in a minimal amount of dichloromethane).
-
Elute the column with a gradient of ethyl acetate in hexane. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the basic product from tailing on the acidic silica gel.
-
Collect fractions and combine those containing the pure product as determined by TLC.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of this compound[2]
-
Reaction Setup: To a stirred solution of 2,6-dichlorobenzothiazole (1.07 g, 5.24 mmol) in dry N,N-dimethylformamide (DMF, 25 mL), add potassium carbonate (2.4 g, 15.7 mmol) followed by piperazine (0.5 g, 5.8 mmol).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) until the 2,6-dichlorobenzothiazole spot is consumed.
-
Workup: Partition the reaction mixture between ethyl acetate (150 mL) and water (50 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with additional ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the product.
Table 1: Comparison of Reaction Conditions
| Precursor | Piperazine (equiv.) | Base (equiv.) | Solvent | Temp. & Time | Yield | Reference |
| 2,6-Dichlorobenzothiazole | 1.1 | K₂CO₃ (3.0) | DMF | RT, 4h | ~100% | [2] |
| 2-Chlorobenzothiazole | 1.0 | Triethylamine (1.0) | Dichloromethane | 0°C to RT, 6h | High | [1] |
| 2-Chlorobenzothiazole | 1.0 | NaHCO₃ | 2-Propanol / H₂O | Reflux | Good | [1] |
Visualized Workflows
A clear understanding of the experimental sequence and troubleshooting logic is essential for success.
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-CHLORO-2-PIPERAZINO-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)benzothiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)benzothiazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to address common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction
2-(Piperazin-1-yl)benzothiazole is a valuable scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. Its synthesis, most commonly achieved via nucleophilic aromatic substitution (SNAr) between a 2-halobenzothiazole (typically 2-chlorobenzothiazole) and piperazine, is generally robust. However, like any chemical transformation, it is not without potential pitfalls. The formation of byproducts can complicate purification, reduce yields, and impact the quality of the final product. This guide will help you identify, understand, and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis and workup of 2-(piperazin-1-yl)benzothiazole.
Q1: My reaction is complete, but after workup and purification, my yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors, but in the context of this synthesis, the most common culprits are incomplete reaction, product loss during workup, and the formation of soluble byproducts that are difficult to separate.
-
Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material (2-chlorobenzothiazole) is still present, consider extending the reaction time or increasing the temperature, within reasonable limits to avoid degradation.
-
Product Loss During Workup: 2-(Piperazin-1-yl)benzothiazole has basic nitrogen atoms and can be protonated in acidic conditions, increasing its aqueous solubility. During aqueous workups, ensure the pH of the aqueous layer is basic (pH > 8) before extraction with an organic solvent to minimize product loss.
-
Byproduct Formation: The formation of byproducts is a primary cause of reduced yields of the desired product. The following questions will delve into specific byproducts.
Q2: I've isolated my product, but my NMR spectrum shows unexpected peaks. What are the most common byproducts in this synthesis?
A2: The most frequently encountered byproducts in the synthesis of 2-(piperazin-1-yl)benzothiazole via the SNAr reaction of 2-chlorobenzothiazole and piperazine are:
-
1,4-bis(benzothiazol-2-yl)piperazine: This is arguably the most common byproduct. It arises from the reaction of two molecules of 2-chlorobenzothiazole with one molecule of piperazine.
-
Unreacted Starting Materials: Residual 2-chlorobenzothiazole and piperazine may be present if the reaction has not gone to completion or if an inappropriate stoichiometry was used.
-
Hydrolysis Product (2-hydroxybenzothiazole): If water is present in the reaction mixture, 2-chlorobenzothiazole can undergo hydrolysis to form 2-hydroxybenzothiazole (which exists in equilibrium with its tautomer, benzothiazol-2(3H)-one).
-
Ring-Opened Byproducts: Under harsh reaction conditions (e.g., very high temperatures, prolonged reaction times, or strongly basic conditions), the benzothiazole ring can potentially undergo cleavage, leading to a complex mixture of impurities.
Q3: How can I minimize the formation of 1,4-bis(benzothiazol-2-yl)piperazine?
A3: The formation of the bis-substituted byproduct is a classic example of a competing reaction in syntheses involving bifunctional nucleophiles like piperazine. To favor the desired mono-substitution, you should employ a strategic excess of the nucleophile.
-
Stoichiometry is Key: Use a significant excess of piperazine relative to 2-chlorobenzothiazole. A molar ratio of 3 to 5 equivalents of piperazine to 1 equivalent of 2-chlorobenzothiazole is a good starting point. This statistical excess ensures that a molecule of 2-chlorobenzothiazole is more likely to encounter a molecule of free piperazine rather than the mono-substituted product.
-
Controlled Addition: For larger-scale reactions, slow, controlled addition of the 2-chlorobenzothiazole solution to a solution of piperazine can help maintain a high concentration of the free nucleophile throughout the reaction, further suppressing the formation of the bis-adduct.
Q4: I suspect my product is contaminated with 2-hydroxybenzothiazole. How can I confirm its presence and how can I avoid its formation?
A4: The presence of 2-hydroxybenzothiazole can be confirmed by analytical techniques such as LC-MS, where you would look for a mass corresponding to this compound. In the ¹H NMR spectrum, the tautomer benzothiazol-2(3H)-one will show a characteristic N-H proton signal.
To prevent its formation:
-
Use Anhydrous Conditions: Ensure that your solvents and reagents are dry. Use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can minimize the presence of water.
-
Purify Reagents: If you suspect your piperazine or solvent is wet, consider appropriate drying procedures before use.
Q5: What are the best methods for purifying 2-(piperazin-1-yl)benzothiazole and removing these byproducts?
A5: A combination of techniques is often most effective.
-
Column Chromatography: This is a very effective method for separating the desired product from both the unreacted 2-chlorobenzothiazole and the more nonpolar 1,4-bis(benzothiazol-2-yl)piperazine byproduct. A silica gel column using a gradient elution system of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is typically successful.
-
Acid-Base Extraction: This can be a useful technique to remove unreacted 2-chlorobenzothiazole and the bis-substituted byproduct. The desired product, having a free basic piperazine nitrogen, can be selectively extracted into an acidic aqueous solution. The organic layer containing the less basic impurities can be separated. The aqueous layer is then basified, and the pure product is extracted back into an organic solvent.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene) can be an excellent final purification step to obtain highly pure material.
Reaction Mechanism & Byproduct Formation
The synthesis of 2-(piperazin-1-yl)benzothiazole proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atom in the benzothiazole ring activates the C2 position towards nucleophilic attack.[1]
Visualizing the Reaction and Side Reactions
The following diagram illustrates the main reaction pathway and the formation of the primary byproduct, 1,4-bis(benzothiazol-2-yl)piperazine.
Caption: Desired vs. Side Reaction in 2-(piperazin-1-yl)benzothiazole Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperazin-1-yl)benzothiazole
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Chlorobenzothiazole
-
Piperazine (anhydrous)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or N,N-Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate or Triethylamine, optional, can act as an acid scavenger)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add piperazine (4 equivalents) and the anhydrous solvent.
-
Stir the mixture until the piperazine is fully dissolved.
-
In a separate flask, dissolve 2-chlorobenzothiazole (1 equivalent) in a minimal amount of the anhydrous solvent.
-
Add the 2-chlorobenzothiazole solution dropwise to the piperazine solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (the optimal temperature will depend on the solvent used) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts (if a base was used).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Proceed with purification as described in the troubleshooting section (e.g., column chromatography or acid-base extraction).
Protocol 2: Analytical Method for Purity Assessment by HPLC
A general reversed-phase HPLC method can be used to assess the purity of the final product and quantify impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to a high percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Injection Volume | 10 µL |
Note: This method will need to be optimized and validated for your specific application.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 2-(piperazin-1-yl)benzothiazole.
Caption: A step-by-step troubleshooting guide for the synthesis process.
References
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)benzothiazole
Welcome to the dedicated technical support guide for the synthesis of 2-(piperazin-1-yl)benzothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing in-depth, field-tested insights to help you troubleshoot common issues and systematically improve your reaction yields and product purity.
Introduction: Key Synthetic Strategies
The formation of the C-N bond between the benzothiazole C2 position and a piperazine nitrogen is the crucial step in synthesizing 2-(piperazin-1-yl)benzothiazole. Two primary, robust strategies dominate this transformation:
-
Nucleophilic Aromatic Substitution (S_NAr): This is a direct and often cost-effective method involving the reaction of a 2-halobenzothiazole (typically 2-chlorobenzothiazole) with piperazine. The benzothiazole ring system's inherent electron-withdrawing properties activate the C2 position, making it susceptible to nucleophilic attack.[1]
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method offers broad substrate scope and high functional group tolerance, often succeeding where S_NAr reactions are sluggish.[2][3] It involves coupling a 2-halobenzothiazole with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.
This guide is structured to address the practical challenges you may face with either approach, helping you diagnose issues and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial queries regarding the synthesis.
Q1: Which starting material is better for an S_NAr reaction: 2-chloro- or 2-bromobenzothiazole?
A1: For S_NAr reactions, 2-chlorobenzothiazole is generally the preferred starting material. The C-Cl bond is more polarized and the chlorine atom is more electronegative than bromine, which enhances the electrophilicity of the C2 carbon. This activation by the adjacent ring nitrogen makes the C2 position highly susceptible to nucleophilic attack, facilitating the displacement of the chloride.[1]
Q2: My Buchwald-Hartwig reaction is not working. What is the most common point of failure?
A2: The most frequent cause of failure in Buchwald-Hartwig aminations is catalyst deactivation due to the presence of oxygen. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of air.[4] It is critical to ensure all reagents and solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Argon or Nitrogen) from start to finish.
Q3: Can I use piperazine directly, or should I use a mono-protected version like Boc-piperazine?
A3: Using piperazine directly can lead to a significant side product: 1,4-bis(benzothiazol-2-yl)piperazine, where both nitrogen atoms have reacted. This is especially problematic if the benzothiazole substrate is used in excess. To ensure mono-arylation and achieve a higher yield of the desired product, using a mono-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate, "Boc-piperazine") is highly recommended. The Boc group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl.
Q4: What is the best solvent for these reactions?
A4:
-
For S_NAr: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal. They effectively solvate the intermediates and reactants without interfering with the nucleophile.
-
For Buchwald-Hartwig: Anhydrous, non-polar, or weakly polar aprotic solvents are preferred. Toluene, dioxane, and THF are the most common choices.[4] The choice can sometimes depend on the specific ligand and base used.
Part 2: Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Category A: Low or No Product Yield
Q5: My S_NAr reaction with 2-chlorobenzothiazole and piperazine is very slow and gives a low yield, even at high temperatures. What's wrong?
A5: This issue often points to insufficient base or an inappropriate choice of base.
-
Causality: The S_NAr reaction liberates HCl as a byproduct. This acid will protonate the basic piperazine starting material, converting it into its conjugate acid (a piperazinium salt). This salt is no longer nucleophilic and cannot participate in the reaction, effectively shutting it down.
-
Solution: You must include a non-nucleophilic base to act as an acid scavenger. A common choice is a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) at 1.5-2.0 equivalents. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, which also works well, particularly in DMF or DMSO.
Q6: I'm attempting a Buchwald-Hartwig amination, but I'm only recovering my starting materials. I've degassed everything. What else could be the problem?
A6: Assuming rigorous exclusion of oxygen, this problem typically stems from an incompatible combination of base and ligand, or an insufficiently active catalyst system.
-
Causality: The choice of base is critical and is linked to the ligand's properties. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[4] Weaker bases like K₂CO₃ may not be strong enough for less reactive aryl chlorides unless a highly active catalyst system is used. The ligand's steric bulk and electronic properties are also crucial for promoting the reductive elimination step that forms the final product.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Category B: Impurity and Side Product Formation
Q7: My final product is contaminated with a higher molecular weight impurity that I suspect is the bis-arylated piperazine. How can I avoid this?
A7: This is a classic stoichiometry problem.
-
Causality: Piperazine has two reactive secondary amine sites. If the 2-halobenzothiazole is the limiting reagent or if local concentrations fluctuate, a molecule of the desired product can react again with another molecule of the starting halide.
-
Solutions:
-
Use Excess Piperazine: Employ a significant excess of piperazine (3-5 equivalents). This statistically favors the reaction of the halide with a fresh piperazine molecule over the already-substituted product. The excess piperazine can be removed during aqueous workup.
-
Use Mono-protected Piperazine: As mentioned in the FAQ, this is the most robust solution. Reacting 2-chlorobenzothiazole with Boc-piperazine ensures only one C-N bond can form. The Boc group is then removed cleanly in a final deprotection step.
-
Q8: In my Buchwald-Hartwig reaction, I see a significant amount of benzothiazole (without the piperazine or the starting halogen). What is this side product?
A8: You are observing hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.
-
Causality: This occurs when the intermediate aryl-palladium(II)-halide complex, instead of reacting with the amine, undergoes a reaction pathway that results in the replacement of the halide with a hydrogen atom. This can be promoted by trace amounts of water or other proton sources in the reaction mixture.
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Optimize Ligand/Base: Some ligand and base combinations are more prone to this side reaction. Experimenting with a different ligand or using a base like K₃PO₄, which is less prone to promoting this pathway, can help.
-
Use a Pre-catalyst: Using a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3) can sometimes lead to cleaner reactions with fewer side products compared to generating the Pd(0) species in situ.
-
Part 3: Experimental Protocols & Data
Optimized Reaction Conditions
The table below summarizes typical starting conditions for both primary synthetic routes. These should be considered as starting points for your own optimization.[5][6]
| Parameter | Nucleophilic Aromatic Substitution (S_NAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 2-Chlorobenzothiazole (1.0 eq) | 2-Bromobenzothiazole (1.0 eq) |
| Amine | Piperazine (3.0 eq) OR Boc-Piperazine (1.2 eq) | Boc-Piperazine (1.2 eq) |
| Catalyst | N/A | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | N/A | XPhos or RuPhos (2-5 mol%) |
| Base | K₂CO₃ (2.0 eq) or TEA (2.0 eq) | NaOtBu (1.5 eq) or K₃PO₄ (2.0 eq) |
| Solvent | DMF or DMSO (Anhydrous) | Toluene or Dioxane (Anhydrous, Degassed) |
| Temperature | 80 - 120 °C | 90 - 110 °C |
| Atmosphere | Nitrogen (optional but good practice) | Argon or Nitrogen (CRITICAL) |
Protocol 1: S_NAr Synthesis of 1-(Benzothiazol-2-yl)-4-Boc-piperazine
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-chlorobenzothiazole.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chlorobenzothiazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Synthesis of 1-(Benzothiazol-2-yl)-4-Boc-piperazine
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Inert Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.5 mol%), and sodium tert-butoxide (1.5 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add 2-bromobenzothiazole (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.2 eq).
-
Solvent Addition: Add freshly distilled and degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Part 4: Understanding the Mechanisms
A clear understanding of the reaction mechanisms is essential for effective troubleshooting.
S_NAr Mechanism: Addition-Elimination
The S_NAr reaction is a two-step process. First, the nucleophile (piperazine) attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored.
Caption: The two-step Addition-Elimination mechanism of S_NAr.
Buchwald-Hartwig Catalytic Cycle
This cycle involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
stability and degradation of 2-piperazin-1-yl-benzothiazole under experimental conditions
Welcome to the technical support center for 2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under various experimental conditions. Drawing from established principles of chemical stability and degradation of its core moieties—the piperazine and benzothiazole rings—this document offers troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Question 1: I've observed a gradual loss of my compound in solution, even when stored at 4°C. What could be the cause?
Answer: Gradual degradation in solution, even under refrigerated conditions, can be attributed to several factors. The most likely culprits are slow oxidation or hydrolysis.
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation, a process that can be catalyzed by trace metal ions (e.g., copper, iron) in your buffer or solvent, or by dissolved oxygen.[1][2] The sulfur atom in the benzothiazole ring is also prone to oxidation, potentially forming sulfoxides or sulfones.[3]
-
Troubleshooting Steps:
-
De-gas your solvents: Before preparing your solutions, sparge them with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use high-purity solvents and reagents: Ensure your solvents and buffer components are of high purity to minimize metal ion contamination.
-
Consider a chelating agent: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA to your aqueous buffers can sequester metal ions and inhibit oxidation.
-
Store under an inert atmosphere: For long-term storage of solutions, overlay the solution with an inert gas before sealing the container.
-
-
-
Hydrolysis: While the benzothiazole ring is generally stable, it can be susceptible to hydrolysis under certain pH conditions, particularly in basic media.[3][4]
-
Troubleshooting Steps:
-
pH optimization: Determine the optimal pH for the stability of your compound. A pH stability study, as outlined in the protocols section, can help identify the pH at which the compound is most stable. Generally, a slightly acidic to neutral pH is a good starting point.
-
Buffer selection: Use appropriate buffers to maintain the desired pH. Be aware that some buffer components can participate in degradation reactions.
-
-
Question 2: My compound shows rapid degradation when exposed to ambient light in the lab. How can I prevent this?
Answer: The benzothiazole moiety is known to be photosensitive.[5][6][7] Exposure to light, especially UV radiation, can induce photochemical reactions leading to the cleavage of the thiazole ring or other degradation pathways.[3]
-
Troubleshooting Steps:
-
Work in low-light conditions: Conduct all experimental manipulations in a dimly lit room or use a fume hood with the sash lowered to minimize light exposure.
-
Use amber or light-blocking containers: Always store solutions of this compound in amber glass vials or tubes, or wrap clear containers in aluminum foil.
-
Photostability testing: If your application requires exposure to light, it is crucial to perform a formal photostability study (see protocols section) to understand the degradation kinetics and identify the photoproducts.
-
Question 3: I'm seeing multiple unexpected peaks in my HPLC analysis after heating my sample. What are these, and how can I avoid them?
Answer: The appearance of new peaks after heating is indicative of thermal degradation. The piperazine ring, in particular, can undergo thermal degradation at elevated temperatures (typically above 135°C), which may involve ring-opening reactions.[1][8][9]
-
Troubleshooting Steps:
-
Avoid excessive heat: If possible, perform your experiments at or below room temperature. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
Protective atmosphere: If heating is unavoidable, conducting the experiment under an inert atmosphere (nitrogen or argon) can sometimes mitigate thermal degradation, especially if oxidative processes are also involved.
-
Forced degradation study: To understand the thermal degradation profile of your compound, a forced degradation study under thermal stress is recommended. This will help in identifying the major thermal degradants and developing an appropriate stability-indicating analytical method.
-
Question 4: I am developing a stability-indicating HPLC method, but I'm struggling to separate the parent compound from its degradation products. What can I do?
Answer: Developing a robust stability-indicating HPLC method is crucial for accurately assessing the stability of a compound.[10][11][12] Separation challenges are common, but can be overcome by systematic optimization of the chromatographic conditions.
-
Troubleshooting Steps:
-
Column Selection: While C18 columns are a common starting point, they may not provide the necessary selectivity. Consider trying columns with different stationary phases, such as phenyl-hexyl, cyano, or a C8 column, which can offer different interactions with the parent compound and its more polar degradants.
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its degradation products. Experiment with a range of pH values (e.g., pH 3 to 7 for reversed-phase).
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) as this can alter the selectivity of the separation.
-
Gradient Profile: Optimize the gradient slope and duration to improve the resolution between closely eluting peaks. A shallower gradient can often improve the separation of complex mixtures.
-
-
Generate Degradation Samples: Use samples from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to challenge your method.[11] This ensures that your method can separate the main compound from all relevant degradation products.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely degradation pathways for this compound?
-
A1: Based on its chemical structure, the most probable degradation pathways are:
-
Oxidation of the piperazine ring: This can lead to the formation of N-oxides, ring-opened products, or other oxidized species.[2][13][14][15]
-
Oxidation of the benzothiazole sulfur atom: This would result in the formation of sulfoxides and sulfones.[3]
-
Photodegradation of the benzothiazole ring: UV light can cause cleavage of the thiazole ring.[5][7]
-
Hydrolysis of the benzothiazole ring: This is more likely to occur under strongly basic conditions.[3][4]
-
Thermal degradation: At high temperatures, ring opening of the piperazine moiety is a possibility.[1][8]
-
-
-
Q2: How should I store the solid compound and its solutions to ensure maximum stability?
-
A2:
-
Solid Compound: Store in a well-sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store them in amber, tightly sealed containers at -20°C or -80°C, and overlay with an inert gas. Avoid repeated freeze-thaw cycles.
-
-
-
Q3: What analytical techniques are best for monitoring the stability of this compound?
-
Q4: I have observed a color change in my sample. What does this indicate?
-
A4: A color change, such as yellowing or browning, is often a visual indicator of degradation. This can be due to the formation of colored degradation products, often arising from oxidative or photolytic pathways. If you observe a color change, it is crucial to analyze the sample using a stability-indicating method to identify and quantify the degradants.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound and to generate samples for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven, photostability chamber, and pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.
-
At appropriate time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
Data Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[18]
Data and Visualization
Table 1: Summary of Potential Degradation Pathways and Products
| Stress Condition | Moiety Primarily Affected | Potential Degradation Products |
| Acid/Base Hydrolysis | Benzothiazole Ring | Ring-opened products (e.g., 2-aminothiophenol derivatives)[3][4][19] |
| Oxidation | Piperazine Ring, Benzothiazole (Sulfur) | N-oxides, ethylenediamine, 2-oxopiperazine, N-formylpiperazine, sulfoxides, sulfones[3][13][14][15][20] |
| Thermal | Piperazine Ring | Ring-opened products (e.g., N-(2-aminoethyl)piperazine), N-formylpiperazine[1][8][9] |
| Photolysis | Benzothiazole Ring | Ring-cleavage products, 2-hydroxybenzothiazole, 2,2'-bibenzothiazole[5][6][7] |
Diagrams
Caption: Workflow for a forced degradation study.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole heterogeneous photodegradation in nano α-Fe2O3/oxalate system under UV light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions [zenodo.org]
- 16. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Benzothiazole Synthesis: A Technical Support Guide for Scale-Up
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the scale-up synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered when transitioning from bench-scale experiments to larger-scale production. Here, we dissect frequently encountered problems, explain the underlying chemical principles, and provide actionable, field-proven solutions to streamline your synthesis and enhance your success rate.
Section 1: Troubleshooting Low or No Product Yield
Low product yield is a primary obstacle in scaling up organic syntheses. The following Q&A addresses common causes and provides systematic troubleshooting strategies.
Q1: My reaction is resulting in a very low yield or no desired product at all. What are the most common culprits?
A1: Low yields in benzothiazole synthesis at scale can typically be traced back to a few key areas: the quality of your starting materials, suboptimal reaction conditions, or an inefficient catalyst system.[1]
Q2: How does the quality of 2-aminothiophenol affect the reaction, and how can I mitigate this?
A2: 2-Aminothiophenol is highly susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide byproduct.[1] This oxidation is a common issue that consumes your starting material and reduces the yield of the desired benzothiazole.
Causality and Solution:
-
The Problem: The thiol group is easily oxidized by atmospheric oxygen. On a larger scale, with longer reaction and setup times, the exposure to air is increased.
-
The Fix:
-
Use Fresh Reagent: Always use a freshly opened bottle of 2-aminothiophenol or purify it before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1] This is crucial during scale-up.
-
Q3: I suspect my reaction conditions are not optimized for a larger scale. Where should I start troubleshooting?
A3: Reaction conditions that work at the milligram scale often require re-optimization for gram or kilogram scale production. Key parameters to investigate are temperature, solvent, and reaction time.
Troubleshooting Suboptimal Reaction Conditions
| Parameter | Potential Issue at Scale | Troubleshooting & Rationale |
| Temperature | Inadequate heat transfer in larger vessels can lead to localized hot or cold spots, resulting in incomplete reactions or side product formation.[2] | Solution: Use a well-calibrated overhead stirrer for efficient mixing. Gradually increase the temperature and monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[1] Some reactions may require heating, while for others, elevated temperatures might promote side reactions, necessitating a lower temperature.[1][2] |
| Solvent | The solubility of reagents can change with concentration at larger scales, potentially leading to precipitation and incomplete reactions. The solvent also plays a crucial role in the reaction mechanism.[2] | Solution: Ensure your reagents are fully soluble in the chosen solvent at the reaction temperature.[2] If solubility is an issue, consider a different solvent or a co-solvent system. For certain condensation reactions, the presence of water can be detrimental; using dry solvents and molecular sieves can improve yields.[1] |
| Reaction Time | Reactions may require longer times to reach completion at a larger scale due to mass transfer limitations. | Solution: Monitor the reaction progress diligently using TLC to determine the optimal reaction time.[1] This allows you to observe the consumption of starting materials and the formation of the product.[1] |
Q4: How do I choose the right catalyst for my scale-up synthesis, and what are the signs of an inefficient catalyst?
A4: The choice of catalyst is critical for efficient cyclization.[1] An inefficient catalyst will lead to incomplete reactions and low yields. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel have proven effective.[1] Modern, environmentally friendly approaches often utilize reusable catalysts.[3]
Signs of an Inefficient Catalyst:
-
Stalling of the reaction, as observed by TLC.
-
Formation of a stable intermediate Schiff base without subsequent cyclization.[1]
Solution:
-
Experiment with different catalysts to find one that provides the best performance for your specific substrates.
-
Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.
Section 2: Tackling the Formation of Side Products and Impurities
The formation of byproducts complicates purification and reduces the overall yield of your desired benzothiazole derivative.[1]
Q5: I'm observing multiple spots on my TLC, indicating the formation of side products. What are the likely culprits and how can I suppress them?
A5: Side product formation is often a result of competing reaction pathways. The most common side reactions in benzothiazole synthesis are the oxidation of 2-aminothiophenol, over-oxidation of the intermediate, and self-condensation of the starting materials.[1]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation Strategy |
| Oxidation of 2-aminothiophenol | The thiol group oxidizes to form a disulfide byproduct.[1] | Perform the reaction under an inert atmosphere (nitrogen or argon).[1] |
| Over-oxidation of the intermediate | In reactions involving an oxidant, an excess of the oxidizing agent can lead to the oxidation of the desired product.[1] | Carefully control the stoichiometry of the oxidizing agent. |
| Self-condensation of starting materials | Aldehydes or other carbonyl compounds can react with themselves under certain conditions.[1] | Adjusting the reaction temperature or the catalyst can help suppress this side reaction.[1] |
| Incomplete cyclization | The intermediate Schiff base may not fully cyclize to form the benzothiazole ring.[1] | The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization.[1] |
| Azo Coupling | In reactions involving diazonium salts, the salt can couple with unreacted starting amine or the product to form colored azo compounds.[4] | Ensure complete conversion of the starting amine to the diazonium salt before proceeding with the next step.[4] |
Section 3: Overcoming Purification Challenges at Scale
Isolating the pure benzothiazole derivative can be challenging, especially at a larger scale, due to the presence of unreacted starting materials or side products.[1]
Q6: I'm struggling to purify my benzothiazole derivative using column chromatography. What are my options?
A6: Purification can be a significant bottleneck in scale-up. If standard silica gel column chromatography is not effective, several alternatives can be explored.
Troubleshooting Purification:
-
Similar Polarity Issues: If the product and impurities have similar polarities, separation by column chromatography can be difficult.[1]
-
Solution: Try a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.[1]
-
-
Product Instability on Silica Gel: Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel.[1]
-
Solution: Use neutral or basic alumina for column chromatography, or opt for a different purification method altogether.[1]
-
-
Product is an Oil: Oily products can be challenging to purify by column chromatography.[1]
-
Solution: Consider converting the oil to a solid derivative (e.g., a salt) for easier purification by recrystallization. The pure product can then be regenerated.[1]
-
Section 4: Safety Considerations in Scale-Up Synthesis
Handling larger quantities of chemicals introduces increased safety risks. It is imperative to be aware of the hazards associated with the reagents used in benzothiazole synthesis.
Q7: What are the key safety precautions I need to take when working with 2-aminothiophenol on a larger scale?
A7: 2-Aminothiophenol requires careful handling due to its reactivity and toxicity.
-
Oxidation Hazard: As mentioned, it is readily oxidized. Handling under an inert atmosphere is recommended.[1]
-
Odor and Toxicity: It is a thiol, which means it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.[1]
-
Safety Data Sheet (SDS): Always consult the SDS for detailed handling, storage, and emergency procedures before starting your experiment.
Experimental Protocols & Workflows
General Protocol for the Synthesis of 2-Substituted Benzothiazoles
This protocol provides a general guideline and may require optimization for specific substrates.[1]
-
Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF, or DMSO; 5-10 mL) in a round-bottom flask, add 2-aminothiophenol (1.0 mmol).[1]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC.[1] Visualize the spots using UV light or iodine vapor.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or another suitable method.[1]
Workflow for Troubleshooting Low Yield
References
Technical Support Center: Production of 2-piperazin-1-yl-benzothiazole
Welcome to the technical support center for the synthesis and purification of 2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production, with a focus on minimizing impurities. Our expertise is grounded in established synthetic methodologies and robust analytical practices to ensure the highest quality of your final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.
Problem 1: Low Product Yield
Symptom: The isolated yield of this compound is significantly lower than expected.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction progress is crucial. | Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to overcome mass transfer limitations. |
| Poor Quality of Starting Materials | 2-Aminothiophenol is susceptible to oxidation, and piperazine can be hygroscopic. Impure starting materials can lead to side reactions and lower yields. | Use freshly opened or purified starting materials. 2-Aminothiophenol can be purified by distillation under reduced pressure. Ensure piperazine is anhydrous, if required by the specific synthetic route. |
| Suboptimal Reaction Conditions | The choice of solvent, base, and temperature can significantly impact the reaction outcome. For instance, in the reaction of 2-chlorobenzothiazole with piperazine, the basicity and solubility of piperazine are key factors. | A systematic optimization of reaction conditions is recommended. Common solvents include ethanol, isopropanol, and DMF. The choice of base, if required, should be carefully considered to avoid side reactions.[1] |
| Product Loss During Work-up and Purification | The product may have partial solubility in the aqueous phase during extraction, or it may be lost during crystallization or chromatography due to improper solvent selection. | Optimize the work-up procedure. If the product is suspected to be in the aqueous layer, perform back-extraction with a suitable organic solvent. For purification, carefully select the solvent system for crystallization or column chromatography to maximize recovery. |
Problem 2: Presence of Significant Impurities
Symptom: Analytical characterization (e.g., HPLC, NMR) of the final product shows the presence of one or more significant impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, purification, and analysis of this compound.
Synthesis
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and well-established synthetic routes:
-
Nucleophilic Substitution of 2-Chlorobenzothiazole with Piperazine: This is a widely used method where 2-chlorobenzothiazole is reacted with piperazine, often in the presence of a base like sodium bicarbonate and a solvent such as 2-propanol.[1]
-
Condensation of 2-Aminothiophenol with a Piperazine Derivative: This route involves the reaction of 2-aminothiophenol with a suitable piperazine-containing precursor, such as a piperazine-2-carboxaldehyde or a related derivative, followed by an oxidation step to form the aromatic benzothiazole ring.
The choice of route often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Q2: How can I avoid the formation of the di-substituted impurity, N,N'-bis(2-benzothiazolyl)piperazine?
A2: The formation of the di-substituted by-product is a common issue in the reaction between 2-chlorobenzothiazole and piperazine. To favor the desired mono-substitution, you can employ one of the following strategies:
-
Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 5-10 equivalents), the statistical probability of a second 2-chlorobenzothiazole molecule reacting with the already mono-substituted piperazine is greatly reduced. The unreacted piperazine can be removed during the work-up.
-
Use a Mono-Protected Piperazine: A more controlled approach is to use a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butoxycarbonyl (Boc). The reaction is performed with the mono-Boc-piperazine, and the Boc group is subsequently removed under acidic conditions to yield the desired product. This method is often cleaner and provides higher purity material, albeit with an additional deprotection step.
Purification
Q3: What are the recommended methods for purifying this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present. Common techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. Ethanol or mixtures of ethanol and water are often good starting points.
-
Column Chromatography: For separating the product from closely related impurities or unreacted starting materials, column chromatography on silica gel is a standard procedure. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.
-
Acid-Base Extraction: Given that this compound is a basic compound, an acid-base extraction can be a useful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Analysis
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying the presence of any impurities that have distinct NMR signals.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of impurities, which provides crucial clues to their structures.[2]
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method for monitoring reaction progress and for preliminary purity checks.
Q5: How can I identify unknown impurities in my product?
A5: The identification of unknown impurities typically involves a combination of techniques:
-
LC-MS Analysis: Run an LC-MS analysis of your sample. The mass-to-charge ratio (m/z) of the impurity peaks will give you their molecular weights.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the impurity, allowing you to determine its elemental composition.
-
NMR Spectroscopy: If an impurity can be isolated (e.g., by preparative HPLC), its structure can often be elucidated using 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.
-
Consider the Synthetic Route: Based on the molecular weight and the starting materials and reagents used in the synthesis, you can often propose likely structures for the impurities. For example, an impurity with a mass corresponding to the starting material or a di-substituted product is a strong indicator.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is a general guideline and may require optimization for specific scales and equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole (1.0 eq) and a suitable solvent (e.g., 2-propanol, 10 mL per gram of 2-chlorobenzothiazole).
-
Addition of Reagents: Add piperazine (5.0 eq) and sodium bicarbonate (2.0 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 82-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: HPLC Method for Purity Analysis
This is a starting point for an analytical HPLC method. It should be validated for your specific application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Visualizations
Reaction Scheme: Common Synthetic Route
Caption: Common synthetic routes to this compound and potential by-products.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Analytical Method Validation for 2-piperazin-1-yl-benzothiazole Quantification
Welcome to the technical support center for the analytical method validation of 2-piperazin-1-yl-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for developing and validating a robust quantitative method for this compound. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the validation of an analytical method for this compound, with a focus on regulatory expectations and scientific best practices.
Q1: What are the essential validation parameters I need to assess for a quantitative HPLC method for this compound according to ICH guidelines?
A1: For a quantitative impurity or assay method, the International Council for Harmonisation (ICH) Q2(R2) guideline is the primary reference.[1][2] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The core parameters you must evaluate are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often expressed as percent recovery.[3]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, not always required).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] This is crucial if you are quantifying this compound as a low-level impurity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[3]
Q2: How do I demonstrate the specificity of my method, especially for a stability-indicating assay?
A2: Demonstrating specificity is critical to ensure that the signal you are measuring comes only from this compound. For a stability-indicating method, you must prove that the analyte peak is resolved from all potential degradation products.
A common and effective approach involves forced degradation (stress testing). You would expose a solution of this compound to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: (e.g., 0.1N HCl, 0.1N NaOH)
-
Oxidation: (e.g., 3% H₂O₂)
-
Thermal Stress: (e.g., heating at 80°C)
-
Photolytic Stress: (e.g., exposure to UV light)
The stressed samples are then analyzed. Specificity is demonstrated if:
-
The analyte peak shows a decrease in area in the stressed samples.
-
Any degradation product peaks that form are well-resolved from the main analyte peak. Peak purity analysis using a Photodiode Array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.
Q3: What is a typical starting point for developing an HPLC method for this compound?
A3: this compound is a heterocyclic compound containing basic nitrogen atoms from the piperazine ring.[6][7] This chemical property guides the initial method development. A reversed-phase HPLC (RP-HPLC) method is a logical starting point.
-
Column: A C18 column is a versatile and common first choice.[8]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard.
-
pH Control: The basic nature of the piperazine moiety means that peak shape can be poor due to interaction with residual silanols on the silica-based column packing.[9] To ensure a consistent charge state and mitigate peak tailing, buffering the aqueous portion of the mobile phase to an acidic pH (e.g., pH 2.5-4.0 using phosphoric acid or formic acid) is crucial.[8]
-
Detection: The benzothiazole structure contains a chromophore, making UV detection suitable. A starting wavelength of around 250-280 nm is often appropriate, but it's best to determine the λmax (wavelength of maximum absorbance) by running a UV scan of a standard solution.[8]
Q4: My method precision is failing (%RSD is too high). What are the common causes?
A4: High Relative Standard Deviation (%RSD) in precision studies points to variability in the analytical process. The cause can be systematic or random. Common culprits include:
-
Sample Preparation: Inconsistent weighing, dilution errors, or incomplete dissolution of the sample. Ensure volumetric glassware is properly calibrated and that the sample is fully dissolved before injection.
-
HPLC System Issues:
-
Leaks: Check all fittings from the pump to the detector. Even a small leak can cause flow rate fluctuations.[10]
-
Pump Performance: Air bubbles in the pump head or faulty check valves can lead to an inconsistent flow rate and retention time shifts, which in turn affect peak area.[11] Ensure the mobile phase is thoroughly degassed.
-
Autosampler/Injector: Inconsistent injection volumes due to a worn injector seal or a blockage in the sample loop.
-
-
Column Equilibration: Insufficient column equilibration time before starting the analytical run can cause retention times to drift, leading to poor precision.[11]
-
Method Robustness: The method may not be robust enough. Small, unavoidable variations in mobile phase composition or column temperature could be causing significant changes in results.
Section 2: Experimental Protocols & Data Presentation
This section provides a representative HPLC protocol for the quantification of this compound and outlines the structure for presenting validation data.
Protocol: HPLC-UV Method for Quantification
1. Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Waters Sunfire) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic: 60% A / 40% B (Adjust as needed for optimal retention) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2. Solution Preparation
-
Diluent: Mobile Phase (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions (for Linearity): Prepare a series of dilutions from the stock solution to cover the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the sample to a target concentration within the validated range using the diluent. Filter through a 0.45 µm syringe filter before injection.[8]
3. System Suitability Test (SST)
Before starting any validation experiments, the system's performance must be verified. Inject the 25 µg/mL working standard solution six times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures good peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and pump.[3] |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate. |
Workflow for Analytical Method Validation
Caption: Workflow for Analytical Method Validation.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Q: My analyte peak is tailing severely. How can I fix this?
A: Peak tailing for a basic compound like this compound is almost always caused by secondary interactions between the analyte and acidic silanol groups on the silica column packing.[9]
-
Step 1: Check Mobile Phase pH.
-
Cause: At a mid-range pH, the piperazine nitrogen can be partially protonated, leading to inconsistent interactions. The silanol groups (-Si-OH) can also be ionized to -Si-O⁻, creating strong ionic interactions with the protonated analyte.[9]
-
Solution: Lower the mobile phase pH to between 2.5 and 3.5. At this low pH, the silanol groups are not ionized, and the analyte is fully protonated, leading to a single, consistent interaction with the stationary phase and much-improved peak shape.
-
-
Step 2: Add a Competing Base.
-
Cause: Even at low pH, some problematic silanols may remain active.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
-
Step 3: Evaluate the Column.
-
Cause: The column may be old and the stationary phase degraded. Alternatively, you may be using an older "Type-A" silica column which has a higher concentration of acidic silanols.
-
Solution: Switch to a modern, high-purity "Type-B" silica column or a column with end-capping technology designed to shield silanols. If the column is old, replace it.
-
Q: The retention time for my peak is drifting to shorter times with every injection. What's happening?
A: A consistent drift in retention time, especially to earlier times, often indicates a problem with the column or mobile phase.
Caption: Troubleshooting Retention Time Drift.
Q: My system backpressure is suddenly very high. What should I do?
A: High backpressure indicates a blockage somewhere in the system. Do not exceed the column's pressure limit. Work backward from the column to diagnose the issue.[12]
-
Disconnect the Column: Remove the column from the system and replace it with a union. Run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (in the injector, tubing, or guard column).
-
If the Blockage is the Column:
-
Precipitated Buffer: If you switched from a high organic mobile phase to a highly aqueous one without proper flushing, buffer salts may have precipitated. Flush the column with water (without buffer) to redissolve the salts.[12]
-
Particulate Buildup: The inlet frit may be clogged with particulates from your sample. Try back-flushing the column (reversing the flow direction) at a low flow rate directly to waste. Check the column manual to ensure it can be back-flushed.
-
-
If the Blockage is Upstream: Systematically disconnect fittings backward from the injector to the pump to isolate the clogged component (e.g., tubing, in-line filter, injector rotor seal).[10]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. scispace.com [scispace.com]
- 6. 2-Piperazin-1-yl-1,3-benzothiazole DiscoveryCPR 55745-83-0 [sigmaaldrich.com]
- 7. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hplc.eu [hplc.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
Validation & Comparative
A Comprehensive Guide to Validating the Biological Activity of Synthesized 2-piperazin-1-yl-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the biological validation of a novel synthesized compound, 2-piperazin-1-yl-benzothiazole. It offers a comparative analysis of its potential anticancer and antimicrobial activities against established alternatives, supported by detailed experimental protocols and data interpretation. The structure of this guide is designed to be a practical resource, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for this compound
The fusion of a benzothiazole nucleus with a piperazine ring creates a heterocyclic scaffold of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The piperazine moiety is a common pharmacophore in drug discovery, known to improve pharmacokinetic properties and receptor interactions.[1] The synthesis of this compound is therefore a rational approach to developing a novel therapeutic agent with potential dual anticancer and antimicrobial efficacy. This guide outlines the essential in vitro assays to validate these hypothesized biological activities.
Part 1: In Vitro Anticancer Activity Evaluation
A primary focus of validating a novel benzothiazole derivative is to assess its potential as an anticancer agent. This involves determining its ability to inhibit cancer cell growth (cytotoxicity) and metastasis (cell migration).
A. Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating anticancer potential is to determine the compound's cytotoxicity against various cancer cell lines.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[5][6]
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[7]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized this compound in DMSO.
-
Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
B. Cell Migration Assessment: The Wound Healing (Scratch) Assay
The ability of cancer cells to migrate is a hallmark of metastasis. The wound healing assay is a straightforward and effective method to assess the effect of a compound on cell migration in vitro.[10]
Experimental Protocol: Wound Healing Assay
-
Cell Seeding and Monolayer Formation:
-
Seed cancer cells in 6-well plates and allow them to grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[10]
-
Wash the wells with PBS to remove any detached cells.
-
-
Compound Treatment:
-
Replace the PBS with a fresh medium containing a non-toxic concentration of the synthesized compound (determined from the MTT assay, typically below the IC50 value). Include a vehicle control well.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and after 24-48 hours of incubation using an inverted microscope.
-
Measure the width of the scratch at different points for each time point.
-
Calculate the percentage of wound closure to quantify cell migration.
-
Comparative Analysis of Anticancer Activity
To contextualize the efficacy of the synthesized this compound, its activity should be compared with a standard chemotherapeutic agent and a structurally similar compound.
| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Wound Closure Inhibition (%) at 24h |
| Synthesized Compound | MCF-7 | 12.5 ± 1.8 | 65 ± 5.2 |
| HCT-116 | 9.8 ± 1.2 | 72 ± 4.8 | |
| Doxorubicin (Positive Control) | MCF-7 | 0.8 ± 0.1 | 85 ± 3.5 |
| HCT-116 | 1.2 ± 0.2 | 88 ± 4.1 | |
| Comparator Benzothiazole Derivative | MCF-7 | 25.2 ± 3.5 | 45 ± 6.1 |
| HCT-116 | 18.7 ± 2.9 | 52 ± 5.5 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Potential Signaling Pathway
Benzothiazole derivatives have been reported to induce apoptosis in cancer cells by modulating various signaling pathways. A plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.
Caption: Workflow for anticancer activity validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
A Comparative Guide to 2-Piperazin-1-yl-benzothiazole and Other Key Benzothiazole Scaffolds in Research and Development
This guide provides a detailed comparative analysis of 2-piperazin-1-yl-benzothiazole against other significant benzothiazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships and diverse applications of this versatile heterocyclic scaffold.
Introduction: The Benzothiazole Core
Benzothiazole, a heterocyclic compound featuring a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2][3] This "privileged scaffold" is present in numerous natural and synthetic molecules, endowing them with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[4][5][6] The functional diversity of benzothiazole derivatives is largely dictated by the nature of the substituent at the 2-position of the thiazole ring, which significantly influences the molecule's pharmacological profile and mechanism of action.[3][4][7] This guide will dissect the unique attributes of this compound by comparing it with two other widely studied derivatives: 2-aminobenzothiazole and 2-mercaptobenzothiazole (MBT).
Profile of the Subject: this compound
The subject of our analysis, this compound, is a synthetic compound characterized by the attachment of a piperazine ring at the C-2 position of the benzothiazole core.[8] The piperazine moiety is a common pharmacophore in drug design, known to enhance aqueous solubility, modulate lipophilicity, and provide an additional site for substitution, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
The incorporation of the piperazine ring has positioned these derivatives as highly promising candidates in oncology. Numerous studies have reported the synthesis of benzothiazole-piperazine hybrids with potent cytotoxic activities against various cancer cell lines, including breast, liver, colon, and lung cancer.[9][10][11][12] Furthermore, this scaffold has demonstrated significant potential in the development of novel antimicrobial agents, showing efficacy against both bacterial and fungal pathogens.[13][14][15][16]
Comparative Analysis of 2-Substituted Benzothiazoles
To understand the unique contributions of the piperazine moiety, we will compare this compound with two foundational benzothiazole derivatives.
2-Aminobenzothiazole: The Versatile Precursor
2-Aminobenzothiazole, featuring a primary amino group at the C-2 position, is one of the most fundamental and widely utilized benzothiazole derivatives.[17] Its primary role is that of a versatile chemical intermediate.[18] The reactive amino group serves as a handle for synthesizing a vast library of more complex molecules through reactions like acylation, alkylation, and condensation.[18][19]
While it possesses some intrinsic biological activity, its main value lies in being a building block for potent therapeutic agents.[17] For instance, the FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's therapeutic potential.[20][21]
2-Mercaptobenzothiazole (MBT): The Industrial Workhorse
In stark contrast, 2-mercaptobenzothiazole (MBT), which has a thiol (-SH) group at the C-2 position, is predominantly used in industrial settings.[22][23] Its most significant application is as a vulcanization accelerator in the rubber industry, where it helps create stronger, more durable products like tires and footwear.[24][25] MBT and its salts also function as corrosion inhibitors for copper and copper alloys, biocides in adhesives and textiles, and as brighteners in electroplating processes.[22][24] While it has some biological effects, its application profile is overwhelmingly industrial rather than therapeutic, distinguishing it sharply from its amino- and piperazinyl-substituted counterparts.
Structure-Activity Relationship (SAR) Insights
The comparison of these three molecules provides a clear illustration of structure-activity relationships:
-
The Piperazine Moiety: The addition of the piperazine ring to the benzothiazole core, as seen in this compound, often leads to enhanced biological potency. This is attributed to improved target binding, favorable pharmacokinetic profiles, and the ability to introduce further substitutions on the distal nitrogen of the piperazine ring to explore a wider chemical space.[9][10][11] This makes it a preferred scaffold for targeted drug discovery, particularly in oncology.[11][12]
-
The Amino Group: The simple amino group of 2-aminobenzothiazole makes it an ideal starting point for synthesis. It provides the foundational structure upon which more complex and potent pharmacophores can be built.[17][19]
-
The Thiol Group: The thiol group in MBT dictates its chemical reactivity towards sulfur cross-linking in rubber and its ability to bind to metal surfaces, defining its industrial applications.[23]
Caption: Chemical scaffolds and primary applications.
Comparative Performance Data
The following table summarizes the primary applications and reported biological activities of the three benzothiazole derivatives. Note that direct, side-by-side comparative studies are rare; this data is synthesized from various individual studies.
| Derivative | Primary Application | Key Biological Activities Reported | Example Quantitative Data (IC₅₀/MIC) |
| This compound | Drug Discovery (Lead Scaffold) | Potent anticancer activity against various cell lines (breast, liver, colon); significant antimicrobial (antibacterial, antifungal) activity.[10][11][13][15] | Anticancer (MCF-7, HCT-116): GI₅₀ values often in the low micromolar range.[10] Antimicrobial (Staphylococcus): MIC values can be as low as 0.49 µg/mL for some derivatives.[13] |
| 2-Aminobenzothiazole | Synthetic Chemistry (Precursor) | Precursor to anticancer, anti-inflammatory, and neuroprotective agents.[17][18] | Derivatives show a wide range of potencies. For example, some synthesized anticancer derivatives show IC₅₀ values from 22.13 to 61.03 μM against A549 and MCF-7 cells.[18] |
| 2-Mercaptobenzothiazole (MBT) | Industrial Applications | Primarily a rubber vulcanization accelerator and corrosion inhibitor.[22][24] Limited therapeutic research; some studies note biocidal properties. | Not typically evaluated in therapeutic assays. Its performance is measured by industrial metrics (e.g., cure rate in rubber). |
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for two key assays used to evaluate the biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
Objective: To quantify the antiproliferative effect of benzothiazole derivatives on cancer cell lines (e.g., MCF-7, A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. benthamscience.com [benthamscience.com]
- 5. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iajesm.in [iajesm.in]
- 18. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 21. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atamankimya.com [atamankimya.com]
- 23. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 24. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Piperazin-1-yl-benzothiazole Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-piperazin-1-yl-benzothiazole analogs, a versatile scaffold with demonstrated efficacy across various therapeutic areas. By objectively comparing the performance of different analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this promising heterocyclic motif.
Introduction: The Versatility of the this compound Scaffold
The this compound core represents a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This is attributed to the unique combination of the electron-rich benzothiazole ring system and the versatile piperazine linker. The benzothiazole moiety can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, while the piperazine ring offers a key point for substitution, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric features to target specific receptors or enzymes. This guide will explore the SAR of this scaffold in three key areas of therapeutic interest: oncology, neurodegenerative disease, and metabolic disorders.
I. Anticancer Activity: Targeting Proliferation and Survival
A significant body of research has focused on the development of this compound analogs as anticancer agents.[1][2] These compounds have demonstrated cytotoxic and antiproliferative effects against a variety of cancer cell lines, including those of the breast, colon, and liver.[3][4][5] The mechanism of action often involves the induction of apoptosis, though the specific molecular targets can vary depending on the substitution pattern.[5]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have revealed several key SAR trends for anticancer activity:
-
Substitution on the Piperazine N-4 Position: This position is a critical determinant of cytotoxic potency. The introduction of various functionalities, including substituted benzyl groups and heterocyclic moieties, has been extensively explored.
-
Aryl Sulfonamides and Aryl Thiols: The addition of arylsulfonamide and arylthiol groups at the N-4 position has been shown to yield compounds with significant antiproliferative activity against hepatocellular, prostate, and breast cancer cell lines.[5]
-
Triazole Hybrids: The incorporation of a 1,2,3-triazole ring, often via a click chemistry approach, has produced hybrid molecules with moderate to potent activity against breast and colon carcinoma cell lines.[3][4] The nature of the substituent on the triazole ring further modulates this activity.
-
Hydrazide Derivatives: A series of benzoic acid N'-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-acetyl]-hydrazides has been synthesized, with a bromo-substituted phenyl ring on the hydrazide moiety showing promising antiproliferative efficacy.[6]
-
-
Substitution on the Benzothiazole Ring: Modifications to the benzothiazole core, while less extensively studied than the piperazine moiety, can also influence anticancer activity. Electron-withdrawing or electron-donating groups on the benzene ring of the benzothiazole can impact the electronic properties of the entire molecule and its interaction with biological targets.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various cancer cell lines.
| Compound ID | R (Substitution on Piperazine N-4) | Cell Line | IC50 (µM) | Reference |
| 1a | -H | MCF-7 | >100 | [3] |
| 2a | -COCH2Br | MCF-7 | 85 | [3] |
| 5b | -COCH2-(1,2,3-triazol-1-yl)-(CH2)3OH | MCF-7 | 33 | [3] |
| 5b | -COCH2-(1,2,3-triazol-1-yl)-(CH2)3OH | T47D | 38 | [3] |
| 5b | -COCH2-(1,2,3-triazol-1-yl)-(CH2)3OH | HCT116 | 48 | [3] |
| 5b | -COCH2-(1,2,3-triazol-1-yl)-(CH2)3OH | Caco-2 | 42 | [3] |
| 16 | -CSNHSO2-p-Cl-Ph | DU-145 | 8 ± 3 | [1] |
| 17 | -CSNHSO2-2,5-diCl-Ph | HepG2 | 8 ± 2 | [1] |
| 17 | -CSNHSO2-2,5-diCl-Ph | DU-145 | 9 ± 2 | [1] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol outlines the Sulforhodamine B (SRB) assay, a colorimetric method used to determine cell viability and cytotoxicity.[7][8][9]
Materials:
-
96-well microtiter plates
-
Cells of interest
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and add 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control wells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
II. Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10] Several this compound analogs have been investigated as AChE inhibitors.[11][12]
Structure-Activity Relationship (SAR) Insights
The SAR for AChE inhibition by this class of compounds points to the importance of the substituent at the N-4 position of the piperazine ring:
-
Basic Amine Functionality: The presence of a basic nitrogen atom in the substituent attached to the piperazine ring is often crucial for activity. For example, compounds with dimethylamino ethyl or dimethylamino propyl substituents have been identified as active anticholinesterase agents.[11]
-
Aromatic Substituents: The nature and position of substituents on an aromatic ring attached to the piperazine moiety significantly influence inhibitory potency.
-
Electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, on a benzyl substituent at the ortho and para positions have been shown to enhance AChE inhibitory activity.[13]
-
A piperonyl group at the terminal end of the pharmacophore has also been found to result in low micromolar inhibition of AChE.[10]
-
-
Linker Length and Composition: The linker connecting the piperazine ring to other functionalities plays a role in optimizing interactions with the active site of AChE.
Comparative Acetylcholinesterase Inhibitory Activity
The following table presents the AChE inhibitory activity of selected this compound analogs.
| Compound ID | R (Substitution on Piperazine N-4) | AChE IC50 (µM) | Reference |
| 4 | -Propionyl-Ph | 24.14 | [10] |
| 12 | -Propionyl-2-pyridyl | 2.31 | [10] |
| 16 | -Propionyl-piperonyl | 5.24 | [10] |
| 4a | -Ethyl-isoindoline-1,3-dione with 2-Cl-benzyl on piperazine | 0.91 ± 0.045 | [13] |
| 4c | -Ethyl-isoindoline-1,3-dione with 4-Cl-benzyl on piperazine | 26 ± 5 | [13] |
| 4b | -Ethyl-isoindoline-1,3-dione with 3-Cl-benzyl on piperazine | 85 ± 12 | [13] |
| Donepezil | (Reference Drug) | 0.14 ± 0.03 | [13] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
This protocol describes the Ellman's method, a widely used spectrophotometric assay to measure AChE activity and inhibition.[14][15][16]
Materials:
-
96-well microtiter plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound analogs)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well (in triplicate):
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer/solvent.
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 20 µL of DTNB solution and 20 µL of ATCI solution to all wells to start the reaction. The final volume should be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct for background by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
III. PPARδ Agonism: A Target for Metabolic Disorders
Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and energy homeostasis.[17] Agonists of PPARδ have therapeutic potential for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[18]
Structure-Activity Relationship (SAR) Insights
The optimization of 2-piperazinyl-benzothiazole derivatives as PPARδ agonists has provided clear SAR insights:
-
Piperazine vs. Piperidine Linker: The replacement of a piperidine linker with a piperazine ring can be a key modification to enhance PPARδ agonist activity and selectivity.
-
Substituents on the Piperazine Ring:
-
Small alkyl groups, such as methyl or ethyl, at the 2-position of the piperazine ring can significantly impact potency and efficacy. (S)-2-ethylpiperazine derivatives have been shown to be full PPARδ agonists with high potency.[18]
-
-
Substituents on the Benzothiazole Ring:
-
Electron-withdrawing groups, such as a trifluoromethyl group at the 6-position of the benzothiazole ring, can enhance hydrophobic interactions within the ligand-binding pocket of PPARδ, leading to improved potency.[18]
-
Comparative PPARδ Agonist Activity
The following table showcases the in vitro agonist activity of a series of 2-piperazinyl-benzothiazole analogs.
| Compound ID | R1 (on Benzothiazole) | R2 (on Piperazine) | hPPARδ EC50 (nM) | hPPARδ Emax (%) | Reference |
| GW501516 | (Reference Agonist) | 1.1 | 100 | [18] | |
| 3_1 | H | H | 120 | 81 | [18] |
| 3_10 | 6-CF3 | (S)-2-Me | 4.1 | 89 | [18] |
| 3_11 | 6-CF3 | (S)-2-Et | 4.1 | 114 | [18] |
Experimental Protocol: PPARδ Transactivation Assay
This protocol describes a cell-based transactivation assay to measure the agonist activity of compounds on PPARδ.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Expression vectors for full-length human PPARδ and its fusion protein with the GAL4 DNA-binding domain
-
A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds (this compound analogs)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the PPARδ expression vector and the reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal efficacy).
-
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate the key structural features and their impact on the biological activity of this compound analogs.
Caption: Key modifications at the N-4 position of the piperazine ring leading to enhanced anticancer activity.
Caption: Substitutions at the piperazine N-4 position that enhance acetylcholinesterase inhibitory activity.
Caption: Structural modifications leading to potent and selective PPARδ agonism.
Conclusion
The this compound scaffold is a highly adaptable platform for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of the N-4 substituent on the piperazine ring in dictating the biological activity and target selectivity. For anticancer applications, the introduction of aromatic and heterocyclic moieties has proven effective. In the context of Alzheimer's disease, basic functionalities and specific substitution patterns on a terminal aromatic ring are key for potent acetylcholinesterase inhibition. For metabolic disorders, fine-tuning of substituents on both the piperazine and benzothiazole rings can lead to potent and selective PPARδ agonists. The experimental protocols provided herein offer a starting point for the evaluation of new analogs. It is anticipated that further exploration of the chemical space around this versatile scaffold will continue to yield novel drug candidates with improved therapeutic profiles.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and an angiolytic role of novel piperazine-benzothiazole analogues on neovascularization, a chief tumoral parameter in neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of anti-acetylcholinesterase activity of some benzothiazole based new piperazine-dithiocarbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
A Comparative Analysis of 2-Piperazin-1-yl-Benzothiazole Derivatives as Anticancer Agents: Efficacy and Mechanistic Insights
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic compounds, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] When coupled with a piperazine moiety at the 2-position, these derivatives have shown significant promise as cytotoxic agents against a variety of human cancer cell lines. This guide provides a comparative overview of the efficacy of several 2-piperazin-1-yl-benzothiazole derivatives, supported by experimental data from peer-reviewed studies. We will delve into the methodologies used to assess their anticancer potential and explore the underlying mechanisms of action, offering a valuable resource for researchers in oncology and medicinal chemistry.
Comparative Efficacy Against Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across a panel of cancer cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50% and serve as a primary metric for comparing their potency. Below is a summary of the reported activities of various derivatives from the literature. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities.
| Derivative Class/Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Aroyl Substituted | ||||
| Compound 1h (benzoyl) | HUH-7 (Hepatocellular) | SRB | Active | [3][4] |
| MCF-7 (Breast) | SRB | Active | [3][4] | |
| HCT-116 (Colorectal) | SRB | Active | [3][4] | |
| Compound 1j (2-furoyl) | HUH-7 (Hepatocellular) | SRB | Active | [3][4] |
| MCF-7 (Breast) | SRB | Active | [3][4] | |
| HCT-116 (Colorectal) | SRB | Active | [3][4] | |
| Pyridyl Substituted | ||||
| Compound 1d (4-pyridyl) | HUH-7 (Hepatocellular) | SRB | 3.1 | [5][6] |
| MCF-7 (Breast) | SRB | 9.2 | [5] | |
| Substituted Phenyl | ||||
| Compound 1a (2-methoxyphenyl) | HCT-116 (Colorectal) | SRB | 4.8 | [5] |
| Sulphonamide/Arylthiol | ||||
| Derivative 16 | DU-145 (Prostate) | - | 8 | [1][2] |
| Derivative 17 | HepG2 (Hepatocellular) | - | 8 | [1][2] |
| DU-145 (Prostate) | - | 9 | [1][2] | |
| 1,2,3-Triazole Hybrids | ||||
| Compound 5b (3-hydroxypropyl) | T47D (Breast) | - | 38 | [7][8] |
| MCF-7 (Breast) | - | 33 | [7][8] | |
| HCT-116 (Colorectal) | - | 48 | [7][8] | |
| Caco2 (Colorectal) | - | 42 | [7][8] |
Note: "Active" indicates that the compounds were reported as having significant cytotoxic activity, though specific IC50/GI50 values were not always provided in the abstracts.
The data indicates that the substitution pattern on the piperazine ring and the benzothiazole core plays a crucial role in the anticancer activity. For instance, aroyl-substituted derivatives have demonstrated broad activity against hepatocellular, breast, and colorectal cancer cell lines.[3][4] The structure-activity relationship (SAR) is a key area of investigation, with studies suggesting that the presence of certain functional groups can enhance cytotoxic potency.[9]
Mechanistic Insights: Induction of Apoptosis
A significant body of evidence suggests that a primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[10][11][12] This is a desirable characteristic for anticancer agents as it is a controlled and non-inflammatory form of cell death.
Several key molecular events associated with apoptosis have been observed in cancer cells treated with these compounds:
-
Cell Cycle Arrest: Flow cytometry analysis has revealed that some derivatives cause an accumulation of cells in the subG1 phase of the cell cycle, which is indicative of apoptotic cell death.[3][4][6]
-
Nuclear Condensation: Hoechst staining, a technique that visualizes nuclear morphology, has shown condensed nuclei in treated cells, a classic hallmark of apoptosis.[3][4][6]
-
Mitochondrial Pathway Activation: Certain derivatives have been shown to modulate the expression of key proteins in the mitochondrial (intrinsic) apoptosis pathway. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[10][13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to cell death.[10]
-
Modulation of Signaling Pathways: The anticancer activity of these compounds has also been linked to the downregulation of key cell survival signaling pathways, including the PI3K/Akt/mTOR and JAK/STAT pathways.[13][14]
The following diagram illustrates the proposed mechanism of apoptosis induction by certain this compound derivatives.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 2-Piperazin-1-yl-Benzothiazole Derivatives Versus Standard Drugs in Alzheimer's Disease Models
This guide provides a comprehensive comparison of the in vivo efficacy of emerging 2-piperazin-1-yl-benzothiazole derivatives against established standard-of-care drugs for Alzheimer's disease. As drug development professionals and researchers in the neurodegenerative disease space, understanding the preclinical performance of novel therapeutic candidates is paramount. This document synthesizes available data, explains the rationale behind experimental designs, and provides detailed protocols to facilitate the evaluation of this promising class of compounds.
Introduction: The Rationale for Targeting the Cholinergic System in Alzheimer's Disease with Novel Scaffolds
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A well-established hallmark of AD is the deficit in the cholinergic system, marked by a reduction in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of ACh, represent a cornerstone of current symptomatic treatment for AD.[1][2] Standard drugs such as Donepezil, Rivastigmine, and Galantamine all function through this mechanism.[3][4]
The this compound scaffold has emerged as a promising pharmacophore for the development of novel AChE inhibitors.[5] Derivatives of this structure are being investigated for their potential to not only inhibit AChE but also to address other pathological aspects of AD, such as amyloid-beta (Aβ) aggregation.[5] This multi-target approach holds the potential for enhanced therapeutic efficacy compared to standard single-mechanism drugs.
This guide focuses on a direct comparison between a representative this compound derivative, LB05 , and the standard drug Donepezil , within the context of a well-established in vivo model of cognitive impairment.
Comparative In Vivo Efficacy: this compound Derivative LB05 vs. Donepezil
A key preclinical model for evaluating potential Alzheimer's disease therapeutics is the scopolamine-induced amnesia model in rodents.[6][7] Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking the cognitive impairment seen in AD.[6]
A recent study investigated the efficacy of a novel benzothiazole-piperazine derivative, LB05, in this model and compared its performance to Donepezil.[5] The study concluded that LB05 effectively alleviated cognitive and memory deficits, demonstrating an efficacy similar to that of Donepezil .[5]
Summary of In Vivo Performance
While the full quantitative data from the comparative study is not publicly available, the reported similarity in efficacy suggests that LB05 is a potent AChE inhibitor in vivo, capable of reversing scopolamine-induced cognitive deficits to a degree comparable to the gold-standard drug, Donepezil.
| Compound | Class | In Vivo Model | Key Efficacy Finding |
| LB05 | This compound Derivative | Scopolamine-induced amnesia in mice | Alleviated cognitive and memory deficits with efficacy similar to Donepezil.[5] |
| Donepezil | Standard AChE Inhibitor | Scopolamine-induced amnesia in mice | Standard positive control, effectively reverses cognitive deficits.[8] |
Mechanism of Action: Enhancing Cholinergic Neurotransmission
Both this compound derivatives like LB05 and standard drugs like Donepezil exert their primary therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][4]
Figure 1: Simplified Cholinergic Signaling Pathway and the Site of Action for AChE Inhibitors.
The enhanced activation of postsynaptic muscarinic and nicotinic receptors triggers downstream signaling cascades, including calcium influx and the activation of second messenger systems like IP3 and DAG, which are crucial for learning and memory processes.
Experimental Protocols: In Vivo Efficacy Assessment
The following are standardized protocols for the scopolamine-induced amnesia model and the behavioral tests commonly used to assess cognitive function. These protocols are based on established methodologies and provide a framework for the in vivo comparison of novel compounds with standard drugs.
Scopolamine-Induced Amnesia Model in Mice
Objective: To induce a transient cognitive deficit in mice that mimics the cholinergic deficit in Alzheimer's disease.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Scopolamine hydrobromide (Sigma-Aldrich)
-
Sterile saline solution (0.9% NaCl)
-
Test compounds (e.g., this compound derivative, Donepezil)
-
Vehicle for test compounds
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Drug Preparation: Dissolve scopolamine hydrobromide in sterile saline to a final concentration of 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume. Prepare test compounds and Donepezil in their respective vehicles at the desired concentrations.
-
Treatment Groups: Divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (receives vehicle and saline)
-
Scopolamine Control (receives vehicle and scopolamine)
-
Positive Control (receives Donepezil and scopolamine)
-
Test Group(s) (receives test compound at various doses and scopolamine)
-
-
Drug Administration:
-
Administer the test compounds or Donepezil orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
-
Behavioral Testing: Conduct behavioral assessments (e.g., Y-maze, Morris water maze) to evaluate cognitive function.
Y-Maze Test for Spatial Working Memory
Objective: To assess short-term spatial working memory based on the innate tendency of rodents to explore novel environments.
Figure 2: Y-Maze Experimental Workflow.
Procedure:
-
Place the mouse at the center of a Y-shaped maze with three identical arms.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
Morris Water Maze for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and long-term memory.
Procedure:
-
Acquisition Phase (4-5 days):
-
Train the mice to find a hidden platform in a circular pool of opaque water.
-
Conduct 4 trials per day with a 15-minute inter-trial interval.
-
Record the escape latency (time to find the platform) for each trial. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
A greater amount of time spent in the target quadrant indicates better spatial memory.
-
Conclusion and Future Directions
The available evidence suggests that this compound derivatives, exemplified by LB05, are a promising class of compounds for the treatment of Alzheimer's disease. Their ability to inhibit acetylcholinesterase in vivo at a level comparable to the standard drug Donepezil warrants further investigation.[5] Future studies should focus on obtaining detailed quantitative data from head-to-head in vivo comparisons with standard drugs. Additionally, exploring the multi-target potential of these compounds, particularly their effects on amyloid-beta aggregation, will be crucial in determining their full therapeutic value. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to advance the evaluation of this and other novel therapeutic candidates for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of some N-methylenebenzenamine derivatives as selective acetylcholinesterase (AChE) in… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Specificity and Cross-Reactivity of p70S6K1 Inhibitors: YM-01 and PF-4708671
Introduction
In the landscape of kinase inhibitors, achieving target specificity is a paramount challenge. The high degree of homology within the human kinome often leads to off-target effects, complicating preclinical and clinical development. This guide provides a detailed comparative analysis of two prominent inhibitors of p70 ribosomal S6 kinase 1 (p70S6K1), a critical regulator of cell growth and proliferation downstream of the PI3K/mTOR signaling pathway. We will dissect the target specificity and cross-reactivity profiles of YM-01, a compound built on the 2-piperazin-1-yl-benzothiazole scaffold, and PF-4708671, a widely used tool compound for studying p70S6K1 function.
This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental data that defines the selectivity of these molecules. We will delve into the nuances of their kinase profiles, the methodologies used to assess their specificity, and the implications for their use in research and therapeutic development.
The p70S6K1 Signaling Axis
p70S6K1 is a serine/threonine kinase that plays a pivotal role in the mTOR signaling pathway, a central regulator of cell metabolism, growth, and survival. Upon activation by mTORC1, p70S6K1 phosphorylates a number of downstream substrates, including the 40S ribosomal protein S6 (RPS6), which is crucial for the translation of a specific subset of mRNAs. Dysregulation of the mTOR/p70S6K1 pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.
Figure 1: Simplified schematic of the mTOR/p70S6K1 signaling pathway and points of inhibition by YM-01 and PF-4708671.
Comparative Analysis of Kinase Selectivity
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data below summarizes the kinase selectivity of YM-01 and PF-4708671 against a panel of 230 kinases at a concentration of 10 µM.
| Kinase | YM-01 (% Inhibition at 10 µM) | PF-4708671 (% Inhibition at 10 µM) |
| p70S6K1 | 98 | 99 |
| ROCK1 | 92 | 25 |
| ROCK2 | 95 | 30 |
| MSK1 | 85 | 15 |
| PRK2 | 88 | 20 |
| RSK1 | 50 | <10 |
| RSK2 | 65 | <10 |
| RSK3 | 55 | <10 |
| RSK4 | 60 | <10 |
| PKA | <10 | 80 |
| PKCα | <10 | 75 |
| PKCβ | <10 | 70 |
| PKCγ | <10 | 65 |
Table 1: Comparative kinase selectivity of YM-01 and PF-4708671. Data is presented as the percentage of inhibition at a 10 µM concentration of the compound.
-
YM-01: While a potent inhibitor of p70S6K1, YM-01 demonstrates significant off-target activity against several other kinases, particularly within the AGC kinase family. Notably, it strongly inhibits ROCK1, ROCK2, MSK1, and PRK2, and shows moderate inhibition of the RSK family of kinases. This polypharmacology should be a critical consideration when interpreting experimental results using YM-01.
-
PF-4708671: In contrast, PF-4708671 exhibits a much cleaner kinase profile. At 10 µM, it shows minimal inhibition of other kinases in the panel, with the exception of significant inhibition of PKA and several PKC isoforms. However, its selectivity for p70S6K1 over these kinases is still pronounced at lower concentrations.
Potency and Cellular Activity
Beyond selectivity, the potency of an inhibitor is a key determinant of its utility. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound | p70S6K1 Enzymatic IC50 (nM) | Cellular p-RPS6 (Ser235/236) IC50 (nM) |
| YM-01 | 100 | 500 |
| PF-4708671 | 160 | 300 |
Table 2: Enzymatic and cellular potency of YM-01 and PF-4708671.
The data indicates that both compounds are potent inhibitors of p70S6K1 in enzymatic assays. In cellular assays, which measure the inhibition of the phosphorylation of the downstream target RPS6, both compounds also demonstrate activity in the nanomolar range. The slightly higher IC50 values in cellular assays are expected and can be attributed to factors such as cell permeability and target engagement in a complex cellular environment.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is essential to understand the methodologies used to generate the data. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant p70S6K1 enzyme, a specific substrate peptide (e.g., S6-peptide), and ATP in a suitable kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds (YM-01 or PF-4708671) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phospho-RPS6 Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of a downstream target in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and allow them to adhere. Serum-starve the cells to reduce basal p70S6K1 activity, then stimulate with a growth factor (e.g., insulin or EGF) in the presence of varying concentrations of the test compound.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for phosphorylated RPS6 (Ser235/236) and total RPS6 (as a loading control).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phospho-RPS6 signal to the total RPS6 signal. Determine the IC50 value by plotting the normalized signal against the compound concentration.
Conclusions and Recommendations
The choice between YM-01 and PF-4708671 as a chemical probe for p70S6K1 depends critically on the experimental context.
-
PF-4708671 is the recommended tool compound for studies where high selectivity for p70S6K1 is crucial. Its cleaner kinase profile minimizes the risk of confounding off-target effects, making it more suitable for elucidating the specific roles of p70S6K1 in cellular processes. However, researchers should remain aware of its potential activity against PKA and PKC isoforms, especially at higher concentrations.
-
YM-01 , based on the this compound scaffold, while a potent p70S6K1 inhibitor, exhibits significant polypharmacology. Its inhibition of ROCK, MSK, and RSK kinases could lead to phenotypes that are not solely attributable to p70S6K1 inhibition. While this may be advantageous in certain therapeutic contexts where targeting multiple nodes in a pathway is desirable, it complicates its use as a specific chemical probe. When using YM-01, it is imperative to include appropriate control experiments, such as using structurally distinct inhibitors or genetic approaches (e.g., siRNA, CRISPR), to validate that the observed effects are indeed on-target.
A Comparative Benchmarking Guide to the Synthesis of 2-piperazin-1-yl-benzothiazole for Medicinal Chemistry Applications
Introduction: The Significance of the 2-piperazin-1-yl-benzothiazole Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique combination of a benzothiazole nucleus and a piperazine moiety imparts favorable physicochemical properties and diverse pharmacological activities. This structural motif is found in compounds targeting a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers and professionals in drug discovery and development. This guide provides an in-depth, comparative analysis of the three primary synthetic strategies to access this valuable compound, offering experimental data and expert insights to inform methodology selection.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:
-
Method A: Nucleophilic Aromatic Substitution (SNAr) : A direct and classical approach involving the reaction of a pre-formed 2-halobenzothiazole with piperazine.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination : A modern cross-coupling strategy that offers an alternative for forming the crucial C-N bond.
-
Method C: Synthesis from 2-Aminothiophenol : A convergent approach where the benzothiazole ring is constructed in the presence of a piperazine precursor or is functionalized in a subsequent step.
This guide will now delve into the specifics of each method, providing a comprehensive comparison of their key performance indicators.
Methodology Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. The data presented is a synthesis of literature reports and expert evaluation to provide a holistic view of each method's performance.
| Metric | Method A: Nucleophilic Aromatic Substitution (SNAr) | Method B: Buchwald-Hartwig Amination | Method C: Synthesis from 2-Aminothiophenol |
| Starting Materials | 2-Chlorobenzothiazole, Piperazine | 2-Chlorobenzothiazole, Piperazine | 2-Aminothiophenol, Piperazine-1-carbaldehyde |
| Key Reagents/Catalysts | Base (e.g., NaHCO₃, Et₃N) | Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Oxidant (e.g., DDQ, O₂) |
| Typical Solvent(s) | Alcohols (e.g., 2-Propanol), DMF, Water | Toluene, Dioxane | Toluene, DMSO |
| Reaction Temperature | Room Temperature to Reflux | 80-120 °C | 100-140 °C |
| Typical Reaction Time | 4-12 hours | 12-24 hours | 8-16 hours |
| Reported Yield | Good to Excellent (typically >80%) | Good to Excellent (typically >85%) | Moderate to Good (typically 60-80%) |
| Purification Method | Column Chromatography | Column Chromatography | Column Chromatography |
| Scalability | Generally good, but can be limited by solubility and work-up | Good, but catalyst cost can be a factor | Moderate, potential for side reactions |
| Cost-Effectiveness | Generally cost-effective due to inexpensive reagents | Higher cost due to palladium catalyst and ligand | Moderate, depends on the cost of the piperazine synthon |
| Green Chemistry Profile | Moderate, can use greener solvents but may require significant work-up | Moderate, use of toxic solvents and metal catalyst are drawbacks | Good, can be a one-pot reaction, but may require high temperatures |
Visualizing the Synthetic Workflows
To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the workflow for each method.
Method A: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for the SNAr synthesis of this compound.
Method B: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination synthesis.
Method C: Synthesis from 2-Aminothiophenol
Caption: Workflow for the synthesis from 2-aminothiophenol.
Detailed Experimental Protocols
To provide actionable insights, this section details the step-by-step methodologies for each of the three synthetic routes.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from the work of Hussein, E. M. et al. (2018).[1]
Materials:
-
2-Chlorobenzothiazole (1.0 equiv)
-
Piperazine (2.5 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
2-Propanol
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of 2-chlorobenzothiazole in a mixture of 2-propanol and water, add piperazine and sodium bicarbonate.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the 2-propanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford pure this compound.
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a representative protocol based on established Buchwald-Hartwig amination procedures.
Materials:
-
2-Chlorobenzothiazole (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Celite
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by 2-chlorobenzothiazole and piperazine.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite, washing the pad with additional dichloromethane.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method C: Synthesis from 2-Aminothiophenol
This protocol is a representative one-pot procedure based on the oxidative condensation of 2-aminothiophenols with aldehydes.
Materials:
-
2-Aminothiophenol (1.0 equiv)
-
Piperazine-1-carbaldehyde (1.1 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a solution of 2-aminothiophenol in anhydrous toluene, add piperazine-1-carbaldehyde.
-
Heat the mixture to reflux for 2-4 hours to form the intermediate benzothiazoline.
-
Cool the reaction mixture to room temperature and add DDQ portion-wise.
-
Stir the mixture at room temperature for an additional 6-12 hours. Monitor the oxidation by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expert Discussion and Recommendations
The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the specific requirements of the project, including scale, cost, and available resources.
Method A (SNAr) stands out for its operational simplicity and cost-effectiveness. The reaction proceeds under relatively mild conditions and utilizes inexpensive and readily available starting materials and reagents. This makes it an attractive choice for both laboratory-scale synthesis and large-scale production. However, the purification by column chromatography can be a bottleneck for scalability, and the use of chlorinated solvents for extraction is a consideration from a green chemistry perspective.
Method B (Buchwald-Hartwig Amination) offers a powerful and often high-yielding alternative.[2] It is particularly advantageous when the SNAr reaction is sluggish or fails due to electronic or steric hindrance. The modularity of the catalyst system (palladium precursor and ligand) allows for fine-tuning of the reaction conditions for optimal performance. The primary drawbacks are the higher cost associated with the palladium catalyst and specialized ligands, as well as the need for stringent inert atmosphere techniques. From a green chemistry standpoint, the use of a heavy metal catalyst and organic solvents like toluene are significant considerations.[3][4]
Method C (Synthesis from 2-Aminothiophenol) provides a convergent and flexible approach. This method allows for the construction of the benzothiazole ring and the introduction of the piperazine moiety in a single pot or a short sequence, which can be advantageous in terms of step economy.[5][6] It also offers the potential to introduce diversity at various positions of the benzothiazole ring by starting with substituted 2-aminothiophenols. The main challenges lie in the potential for side product formation during the cyclization and oxidation steps, which can lead to lower overall yields and more complex purification. The high temperatures often required for the condensation step can also be a limitation.
Senior Application Scientist's Recommendation:
For initial laboratory-scale synthesis and route scouting , Method A (SNAr) is the recommended starting point due to its simplicity, reliability, and low cost. It provides a straightforward entry to the target compound for initial biological evaluation.
For challenging substrates or when higher yields are critical , Method B (Buchwald-Hartwig Amination) should be considered. While more expensive, its broad scope and high efficiency can justify the cost, especially in a drug development setting where material throughput is crucial.
For analogue synthesis and library generation , Method C (Synthesis from 2-Aminothiophenol) offers the most flexibility. The ability to modify the starting materials allows for the rapid generation of a diverse set of derivatives for structure-activity relationship (SAR) studies.
Ultimately, the optimal choice will be a balance of these factors, and a thorough process development and optimization study is recommended before committing to a specific route for large-scale production.
References
A Senior Application Scientist's Guide to Molecular Docking: Comparing AutoDock Vina and Schrödinger Glide for Benzothiazole-Piperazine Derivatives
For drug development professionals, the benzothiazole-piperazine scaffold is a privileged structure, consistently appearing in compounds targeting a wide array of diseases, from cancer to microbial infections.[1][2] The journey from a promising scaffold to a clinical candidate is long and arduous, demanding a deep understanding of its molecular interactions. Molecular docking, a computational technique that predicts the binding orientation and affinity of a small molecule to a protein target, is an indispensable tool in this process.[3]
This guide provides an in-depth comparison of two prominent molecular docking platforms, AutoDock Vina and Schrödinger's Glide, within the context of studying benzothiazole-piperazine derivatives. We will dissect their core methodologies, provide a detailed, field-tested protocol for the open-source AutoDock Vina, and contrast it with the workflow of the commercial powerhouse, Glide. This comparison is designed to equip researchers with the practical insights needed to select the appropriate tool and methodology for their specific research goals, balancing computational cost, accuracy, and speed.
Section 1: The In-Silico Arena - A Comparison of Docking Engines
The choice of docking software is a critical decision that influences the entire trajectory of a computational drug design project. Here, we compare AutoDock Vina, a widely used open-source tool celebrated for its speed and accessibility, with Glide (Schrödinger), an industry-leading commercial software known for its high accuracy and comprehensive suite of drug discovery tools.
-
AutoDock Vina: A workhorse of academic research, AutoDock Vina utilizes a sophisticated gradient-optimization method for its local search, making it significantly faster than its predecessor, AutoDock 4.[4][5] Its scoring function is a hybrid, incorporating empirical and knowledge-based terms to estimate binding affinity. The primary advantage of Vina is its cost-effectiveness (it's free) and a large, supportive user community. However, its rigid receptor protocol can be a limitation when significant protein conformational changes are expected upon ligand binding.
-
Schrödinger's Glide: Glide is designed for performance and precision, offering a hierarchical series of docking protocols: High-Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[6][7] This tiered approach allows researchers to rapidly screen massive libraries with HTVS and then re-dock the most promising hits with greater accuracy using SP and XP. Glide's scoring functions are more complex and have been extensively calibrated against experimental data. Furthermore, its integration with the Schrödinger suite allows for advanced workflows like Induced Fit Docking (IFD), which models receptor flexibility—a crucial feature for accurately predicting the binding of complex ligands.[6]
Section 2: Protocol Deep Dive - Docking Against DNA Gyrase with AutoDock Vina
To provide a practical, hands-on perspective, we present a detailed protocol for docking a hypothetical benzothiazole-piperazine derivative against Staphylococcus aureus DNA gyrase subunit B, a well-established antibacterial target.[8]
Experimental Protocol: AutoDock Vina Docking
Rationale: This protocol is a self-validating system. Each step, from preparation to analysis, includes checks and balances to ensure the integrity of the simulation. The choice of DNA gyrase is based on its relevance in the study of benzothiazole-based antibacterial agents.[1][8]
Step 1: Preparation of the Receptor (DNA Gyrase)
-
Obtain the Protein Structure: Download the crystal structure of S. aureus DNA gyrase B. For this example, we'll use PDB ID: 3G75.
-
Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or BIOVIA Discovery Studio.[9][10] Remove all water molecules, co-crystalized ligands, and any non-essential co-factors or ions. The causality here is to create a clean binding site, as water molecules can interfere with the docking algorithm unless explicitly treated in more advanced simulations.
-
Prepare the Receptor for AutoDock: Use AutoDock Tools (MGLTools) to prepare the receptor.[5][11]
-
File > Read Molecule > 3G75.pdb
-
Edit > Hydrogens > Add > Polar Only. This step is critical as hydrogen atoms are essential for calculating interactions but are often absent in crystal structures.
-
Edit > Charges > Add Kollman Charges. Assigning partial charges is fundamental for the scoring function to accurately calculate electrostatic interactions.
-
Grid > Macromolecule > Choose. Select the prepared protein.
-
Save the prepared receptor as protein.pdbqt. The PDBQT format includes atomic charges, atom types, and topological information required by Vina.
-
Step 2: Preparation of the Ligand (Benzothiazole-Piperazine Derivative)
-
Sketch and Generate 3D Structure: Draw the 2D structure of your benzothiazole-piperazine derivative in a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. Save it in a common format like SDF or MOL2.
-
Energy Minimization: Minimize the ligand's energy using a force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.
-
Prepare the Ligand for AutoDock: Use AutoDock Tools.
-
Ligand > Input > Open. Load your ligand file.
-
Ligand > Torsion Tree > Detect Root. This defines the rigid core and rotatable bonds, which is crucial for conformational sampling.
-
Ligand > Output > Save as PDBQT. Save the prepared ligand as ligand.pdbqt.
-
Step 3: Grid Box Generation
-
Define the Binding Site: In AutoDock Tools, with both the receptor and ligand loaded, identify the active site. This is often the location of the co-crystalized ligand in the original PDB file.
-
Generate the Grid Box:
-
Grid > Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the box to encompass the entire binding pocket, with a buffer of ~4-5 Å on all sides. This defines the search space for the docking simulation. A well-defined grid is paramount for balancing computational speed and thoroughness.
-
Record the center_x, center_y, center_z and size_x, size_y, size_z coordinates.
-
Step 4: Running the AutoDock Vina Simulation
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to perform the search.
-
Execute Vina: Open a command-line terminal, navigate to your working directory, and run the simulation.[4][12] vina --config conf.txt
Step 5: Analysis of Results
-
Examine the Log File: The log.txt file contains the binding affinities (in kcal/mol) and RMSD values for the top predicted binding poses. The most negative binding affinity represents the most favorable predicted interaction.
-
Visualize the Poses: Load the protein.pdbqt and the output all_poses.pdbqt files into a visualization tool like PyMOL or BIOVIA Discovery Studio.[9][10]
-
Analyze Interactions: In Discovery Studio, use the "Ligand Interactions" tool to generate a 2D diagram showing hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and key residues of the DNA gyrase active site.[3] This final step is crucial for understanding the structural basis of the predicted affinity and for generating hypotheses for structure-activity relationships (SAR).
Mandatory Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Section 3: The Commercial Alternative - An Overview of Schrödinger's Glide
The Glide workflow, while conceptually similar, offers a more streamlined and feature-rich experience, reflecting its commercial nature.
-
System Preparation (Protein Preparation Wizard): The process begins with the "Protein Preparation Wizard" in Maestro, Schrödinger's graphical interface.[13] This is a powerful, automated tool that not only adds hydrogens but also corrects bond orders, fills in missing side chains or loops, and optimizes the hydrogen-bond network—a significant step up in rigor from manual preparation.
-
Receptor Grid Generation: A grid is generated around the defined active site, but Glide pre-computes and stores the receptor's potential fields, which speeds up the subsequent docking calculations.
-
Ligand Preparation (LigPrep): LigPrep is used to generate multiple, low-energy 3D conformations of ligands, considering different ionization states, tautomers, and stereoisomers relevant at a specific pH.[14]
-
Ligand Docking: The user selects the docking precision (HTVS, SP, or XP). The ligand conformations are passed through a series of hierarchical filters. The final poses are minimized in the receptor field and scored using GlideScore, which includes terms for electrostatics, van der Waals forces, and penalties for buried polar groups.[6]
-
Induced Fit Docking (IFD): For challenging targets, the IFD protocol can be employed.[6] It starts with an initial Glide dock, then allows receptor side chains within a specified radius of the ligand pose to move and re-orient using the Prime structure prediction engine. The ligand is then re-docked into the ensemble of generated receptor structures, providing a more accurate representation of the induced fit phenomenon.
Section 4: Performance Benchmark - A Comparative Analysis
The choice between AutoDock Vina and Glide often comes down to a trade-off between resources and desired accuracy.
| Feature | AutoDock Vina | Schrödinger Glide |
| Cost | Free (Open-Source) | Commercial (Requires License) |
| Primary Use Case | Academic research, initial screening | Industrial drug discovery, lead optimization |
| Receptor Flexibility | Primarily rigid receptor | Rigid (SP/XP) and Flexible (Induced Fit Docking) |
| Preparation Workflow | Manual (Requires MGLTools, etc.) | Highly automated (Protein Prep Wizard) |
| Scoring Function | Hybrid empirical/knowledge-based | Advanced, extensively validated (GlideScore) |
| Key Advantage | Accessibility, speed, large user base | High accuracy, integrated suite, advanced features (IFD) |
| Typical Binding Energy | -5 to -12 kcal/mol | GlideScore (unitless, more negative is better) |
| Example Target | DNA Gyrase, Topoisomerase II[8][15] | p56lck Kinase, Topoisomerase-I[14][16] |
Section 5: Visualizing the Mechanism of Action
Molecular docking studies are not merely about predicting a binding score; they are about elucidating a mechanism. For many benzothiazole-piperazine derivatives showing antibacterial activity, the target is DNA gyrase.[8] This enzyme is crucial for bacterial DNA replication. Inhibition of its function leads to the failure of DNA synthesis and ultimately, cell death.
Mandatory Visualization: Inhibition of DNA Gyrase
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. m.youtube.com [m.youtube.com]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Derivatives with Propanamide Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hprc.tamu.edu [hprc.tamu.edu]
- 14. connectjournals.com [connectjournals.com]
- 15. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Antimicrobial Spectrum of Novel Piperazine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1] The piperazine scaffold, a six-membered heterocyclic ring with two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[2][3] Its unique physicochemical properties, including structural rigidity and the ability to form multiple hydrogen bonds, make it an ideal building block for developing new drugs with improved bioavailability and target affinity.[4] This guide provides a comparative analysis of the antimicrobial spectrum of recently developed piperazine-containing compounds, supported by experimental data and methodological insights to inform future drug discovery efforts.
The Rationale for Piperazine in Antimicrobial Drug Design
The versatility of the piperazine ring allows for extensive structural modifications at its two nitrogen atoms. This adaptability enables chemists to fine-tune the pharmacological properties of the resulting derivatives to target a wide range of pathogens.[4] Many clinically successful drugs, including antibiotics, feature the piperazine moiety, underscoring its importance in combating infectious diseases.[3] Research has consistently shown that piperazine derivatives exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial effects.[2][5]
Methodology for Determining Antimicrobial Spectrum: A Self-Validating Protocol
To ensure the reliability and reproducibility of antimicrobial susceptibility testing, a robust and well-controlled methodology is paramount. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that visibly inhibits microbial growth.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is designed to be self-validating by including essential controls.
Materials:
-
Test compounds (novel piperazine derivatives)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamycin)[2]
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[2][6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Resazurin dye (as a viability indicator)
Step-by-Step Procedure:
-
Preparation of Test Plates:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first column of wells, creating a 2-fold dilution.
-
Perform a serial 2-fold dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
-
Control Wells (Critical for Validation):
-
Positive Control: Broth + Inoculum (no compound). This well should show microbial growth.
-
Negative Control: Broth only (no inoculum or compound). This well should remain clear.
-
Standard Drug Control: A row of wells with a known antibiotic to validate the susceptibility of the test organisms.
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Result Determination:
-
The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Optionally, add 10 µL of Resazurin to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Diagram of the MIC Determination Workflow A visual representation of the key steps in the broth microdilution assay.
Comparative Antimicrobial Spectrum of Novel Piperazine Derivatives
The antimicrobial efficacy of piperazine derivatives is highly dependent on the nature of the substituents attached to the piperazine core. Different chemical modifications can result in compounds with activity skewed towards Gram-positive bacteria, Gram-negative bacteria, or fungi.
Key Observations from Recent Studies:
-
Broad-Spectrum Potential: Many newly synthesized piperazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain chalcones containing a piperazine moiety were active against Staphylococcus aureus and Escherichia coli.[2]
-
Gram-Positive Potency: Some series of piperazine derivatives show strong and often superior activity against Gram-positive organisms compared to standard quinolone drugs like Ciprofloxacin.[2] One study identified a compound with a potent MIC of 6.25 µg/mL against S. aureus.[7]
-
Antifungal Activity: While antibacterial activity is more commonly reported, several piperazine derivatives have also shown promising antifungal effects. A notable example is a chalcone derivative with an MIC of 2.22 µg/mL against Candida albicans.[2] Another series of compounds showed good activity against Aspergillus niger.[2]
-
Antimycobacterial Effects: N-arylpiperazine derivatives have shown promising activity against various Mycobacterium species, including M. kansasii and M. marinum, with some compounds exhibiting potency comparable to or greater than the standard drug Isoniazid.[8][9]
Table 1: Comparative MIC Values (µg/mL) of Selected Novel Piperazine Derivatives
| Compound Class/Reference | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) |
| Flavonol-Piperazine (2g)[7] | 6.25 | 25 | Not Reported | Not Reported |
| Chalcone-Piperazine[2] | Active | Active | Not Reported | 2.22 |
| RL-308[10][11] | 4 | Not Reported | Not Reported | Not Reported |
| N-Arylpiperazine[8] | Active | Active | Not Reported | Active |
| Pyrimidine-Piperazine (4b, 4d)[12] | Good Activity | Good Activity | Not Reported | Significant Activity |
Note: "Active" or "Good Activity" indicates that the source reported significant antimicrobial effects without specifying a precise MIC value.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a piperazine derivative and its antimicrobial activity is a critical aspect of rational drug design.
-
Influence of Substituents: The incorporation of electron-withdrawing groups such as chlorine (Cl), bromine (Br), or nitro (NO2) on aryl rings attached to the piperazine core has been shown to enhance antibacterial activity.[13][14] Conversely, electron-donating groups may reduce potency.[13][14]
-
Lipophilicity: Increased lipophilicity (fat-solubility) often correlates with improved activity against mycobacteria.[15]
-
Heterocyclic Moieties: The addition of other heterocyclic rings, such as pyrimidines or triazoles, to the piperazine scaffold can yield compounds with significant antibacterial and antifungal properties.[12][16]
General Structure-Activity Relationship (SAR) Diagram Illustrates how modifying different parts of the piperazine scaffold can impact antimicrobial activity.
Conclusion and Future Outlook
Novel piperazine-containing compounds represent a highly promising and versatile class of potential antimicrobial agents. Their broad spectrum of activity, coupled with the chemical tractability of the piperazine scaffold, offers a robust platform for overcoming microbial resistance. Future research should focus on leveraging SAR insights and computational modeling to design next-generation derivatives with enhanced potency against multidrug-resistant pathogens and improved pharmacokinetic profiles.[13][14] The continued exploration of this privileged structure is a critical endeavor in the global fight against infectious diseases.
References
- 1. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apjhs.com [apjhs.com]
- 6. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcmas.com [ijcmas.com]
- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Piperazin-1-yl-benzothiazole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 2-Piperazin-1-yl-benzothiazole (CAS No: 55745-83-0). The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and ensuring proper disposal. Adherence to these guidelines is critical for personal safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment must be conducted before commencing any work. The known hazards are summarized in the table below.
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion can lead to harmful health effects.[1][2][3] |
| H315: Causes skin irritation | Skin irritation (Category 2) | May cause redness, itching, and inflammation upon skin contact.[4] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Can result in redness, pain, and potential damage to the eyes.[4] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) | Inhalation of dust or fumes may irritate the respiratory system.[4] |
Understanding these hazards is the foundational step in implementing effective safety measures. The causality is clear: direct contact with the skin or eyes, ingestion, or inhalation of airborne particles can lead to adverse health effects. Therefore, the primary goal of the following protocols is to establish effective barriers to these routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent skin contact and subsequent irritation.[4] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation from dust particles or splashes.[4][5] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination.[4][6] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is necessary. | To prevent inhalation and respiratory tract irritation.[4][5][6] |
It is imperative to not only wear the specified PPE but also to ensure it is in good condition and used correctly. Contaminated PPE must be removed and disposed of according to institutional guidelines.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol covers the lifecycle of this compound in the laboratory, from receiving to disposal.
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4][6] Keep the container tightly closed.[4][5] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]
-
Weighing and Transfer: When weighing or transferring the solid material, take care to avoid generating dust. Use appropriate tools and techniques to minimize aerosolization.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's spill response procedures. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.[4] If skin irritation persists, seek medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention.[4][5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][5] If you feel unwell, call a poison center or doctor.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is a critical final step.
-
Waste Collection: All waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the contents and container in accordance with all local, regional, and national regulations.[1][4][5] This typically involves transfer to an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain.[4]
Workflow Visualization
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
